A25822B
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
50686-98-1 |
|---|---|
Molekularformel |
C28H45NO |
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
(6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol |
InChI |
InChI=1S/C28H45NO/c1-18(2)19(3)7-8-20(4)24-13-16-29-26-23-10-9-21-17-22(30)11-14-27(21,5)25(23)12-15-28(24,26)6/h18,20-22,24,30H,3,7-17H2,1-2,4-6H3/t20?,21-,22-,24?,27-,28+/m0/s1 |
InChI-Schlüssel |
JZFNKAMRJSGWIF-GQECOPKMSA-N |
Isomerische SMILES |
CC(C)C(=C)CCC(C)C1CCN=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCN=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
15-aza-24-methylene-8,14-cholestadiene-3 beta-ol 15-aza-24-methylene-D-homocholestadienol 15-azasterol A 25822B A-25822B A25822B A25822B, (3beta)-isomer homoazasterol UCA 1064-A UCA-1064-A UCA1064-A |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A25822B and NLRP3 inflammasome activation pathway
An In-depth Technical Guide to the NLRP3 Inflammasome and the Potent, Selective Inhibitor MCC950
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "A25822B" as specified in the query is not documented in publicly available scientific literature. This guide will focus on MCC950 , a well-characterized, potent, and specific small-molecule inhibitor of the NLRP3 inflammasome, to provide the requested in-depth technical information.[1][2]
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a crucial component of the innate immune system.[3] It is a multi-protein complex that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] The canonical NLRP3 inflammasome is composed of the NLRP3 sensor protein, the apoptosis-associated speck-like protein (ASC) adaptor, and the pro-caspase-1 effector.[5] Upon activation, this complex facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving a potent inflammatory response and potentially leading to a form of programmed cell death known as pyroptosis.[5]
Given its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a variety of chronic inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][6][7] This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.
MCC950: A Potent and Specific NLRP3 Inhibitor
MCC950 (also known as CP-456773) is a diarylsulfonylurea-containing small molecule that has been extensively characterized as a potent and highly specific inhibitor of the NLRP3 inflammasome.[6][8] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[6] Critically, MCC950 demonstrates high selectivity for NLRP3, showing no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][6]
Mechanism of Action of MCC950
MCC950 exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it targets the NACHT domain of NLRP3, interfering with the Walker B motif.[2] This interaction is thought to lock NLRP3 in an inactive conformation, preventing the ATP hydrolysis required for its oligomerization and the subsequent assembly of the full inflammasome complex.[2] By preventing this crucial activation step, MCC950 effectively blocks all downstream events, including caspase-1 activation and the production of mature IL-1β and IL-18.
Quantitative Data: Potency and Efficacy of MCC950
The inhibitory potency of MCC950 has been quantified across various cellular models. The following table summarizes key data points from the literature.
| Parameter | Cell Type | Activator(s) | Value | Reference(s) |
| IC₅₀ for IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 nM | [8] |
| IC₅₀ for IL-1β Release | Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 nM | [8] |
| IC₅₀ for IL-1β Release | Human Monocytes (PBMCs) | Nigericin | ~10 nM | [6] |
| IC₅₀ for IL-1β Release | Human Monocytes (PBMCs) | MSU Crystals | ~15 nM | [6] |
The Canonical NLRP3 Inflammasome Activation Pathway
Activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation".[9]
-
Signal 1 (Priming): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), binding to Toll-like receptors (e.g., TLR4). This engagement initiates a signaling cascade, most commonly through the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β genes.[9] This ensures that the cell has a sufficient pool of the necessary inflammasome components.
-
Signal 2 (Activation): The second signal can be provided by a diverse range of stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction.[3] These stimuli converge on a common cellular event, believed to be potassium (K⁺) efflux. The drop in intracellular K⁺ concentration is a key trigger that induces a conformational change in the NLRP3 protein, leading to its oligomerization and the recruitment of the ASC adaptor and pro-caspase-1 to form the active inflammasome complex.[3]
Experimental Protocols for Studying NLRP3 Inhibition
The following section details common methodologies for evaluating NLRP3 inflammasome inhibitors like MCC950 in vitro.
General Experimental Workflow
The typical workflow involves priming immune cells, treating them with the inhibitor, activating the inflammasome, and finally, measuring the downstream outputs like cytokine release and caspase-1 activation.
Cell Culture: Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Harvest: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Isolation: Dissect the femur and tibia, removing all muscle tissue. Flush the bone marrow from both ends of the bones using a 25G needle with DMEM.
-
Culture: Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate the bone marrow progenitors into macrophages.
-
Plating: On day 6 or 7, detach the differentiated macrophages using ice-cold PBS and plate them in appropriate well plates (e.g., 1 x 10⁶ cells/mL in a 24-well plate) in fresh DMEM without M-CSF. Allow cells to adhere overnight.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Priming: Prime the adherent BMDMs with 500 ng/mL of Lipopolysaccharide (LPS) in serum-free Opti-MEM for 3-4 hours.
-
Inhibition: Remove the LPS-containing media. Add fresh Opti-MEM containing MCC950 at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation: Add the NLRP3 activator. Common choices include:
-
ATP: 5 mM for 30-60 minutes.
-
Nigericin: 10 µM for 30-60 minutes.
-
-
Collection: After the activation period, carefully collect the cell culture supernatants. If performing Western blotting, lyse the remaining adherent cells with an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
Cytokine Measurement: IL-1β ELISA
-
Standard Protocol: Use a commercial mouse IL-1β ELISA kit and follow the manufacturer's instructions.
-
Procedure: Briefly, coat a 96-well plate with a capture antibody. Add the collected cell culture supernatants (and standards) to the wells. After incubation and washing, add a detection antibody, followed by a substrate solution (e.g., TMB). Stop the reaction and measure the absorbance at 450 nm.
-
Quantification: Calculate the concentration of IL-1β in each sample by comparing its absorbance to the standard curve.
Western Blotting for Caspase-1 Cleavage
-
Sample Prep: Concentrate the proteins in the collected supernatants (e.g., via methanol-chloroform precipitation) and measure the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel (e.g., 12%) and separate via electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against caspase-1 overnight at 4°C. This antibody should detect both the pro-form (p45) and the cleaved, active subunit (p20).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The appearance of the p20 band in activated samples, and its reduction in MCC950-treated samples, indicates inflammasome inhibition.
References
- 1. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | The NLRP3 inflammasome [reactome.org]
- 5. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inzomelid | ALZFORUM [alzforum.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
A Technical Guide to A-438079: A Selective Antagonist of the ATP-Gated P2X7 Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP) acts as a crucial signaling molecule by activating purinergic P2X receptors, a family of ligand-gated ion channels.[1][2] Among the seven subtypes (P2X1-P2X7), the P2X7 receptor stands out due to its unique requirement for high concentrations of ATP for activation and its role in mediating inflammatory and neurodegenerative processes.[3][4] Activation of the P2X7 receptor, predominantly expressed on immune cells like macrophages and microglia, as well as in the central nervous system, triggers a cascade of downstream events including the release of pro-inflammatory cytokines and the formation of a non-selective pore, ultimately leading to cell death.[2][3]
This technical guide provides a comprehensive overview of A-438079, a potent and selective antagonist of the P2X7 receptor. We will delve into its pharmacological properties, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization. This document is intended to serve as a valuable resource for researchers investigating purinergic signaling and for professionals in the field of drug discovery and development targeting inflammatory and neurological disorders.
Pharmacological Profile of A-438079
A-438079 is a competitive antagonist of the P2X7 receptor, demonstrating high affinity and selectivity for this target.[5] Its ability to block ATP-mediated activation of the P2X7 receptor makes it an invaluable tool for studying the physiological and pathological roles of this channel.
Quantitative Data Presentation
The following table summarizes the quantitative data for A-438079's activity at P2X7 receptors from various in vitro assays.
| Parameter | Species | Cell Line/System | Value | Reference |
| pIC50 | - | 1321N1 cells | 6.9 | [6] |
| IC50 | Human | 1321N1 astrocytoma cells | 300 nM | [5] |
| IC50 | Rat | 1321N1 astrocytoma cells | 100 nM | [5] |
| IC50 (BzATP-evoked Ca2+ influx) | Rat | 1321N1 cells expressing P2X7 | 321 nM | [7] |
| pIC50 (IL-1β release) | Human | THP-1 cells | 6.7 | [5] |
| Ki | Human | HEK293 cells | 68 nM | [8] |
No significant activity has been observed for A-438079 at other P2X receptors, including P2X2, P2X3, and P2X4, at concentrations up to 10 µM, highlighting its selectivity for the P2X7 subtype.[5]
Signaling Pathways Modulated by A-438079
By antagonizing the P2X7 receptor, A-438079 effectively blocks the initiation of several downstream signaling cascades that are implicated in inflammation and cellular stress responses. The primary mechanism involves preventing the influx of Ca2+ and Na+ and the efflux of K+, which are the initial events following P2X7 activation by ATP.[9][10]
P2X7 Receptor Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the P2X7 receptor, which are consequently inhibited by A-438079.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of P2X7 receptor antagonists like A-438079.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flux through the P2X7 channel in response to an agonist and the inhibitory effect of an antagonist.
References
- 1. A novel radioligand for the ATP-gated ion channel P2X7: [3H] JNJ-54232334 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Pharmacological characterization of ATP- and LPS-induced IL-1beta release in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro characterization of a P2X7 radioligand [123I]TZ6019 and its response to neuroinflammation in a mouse model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Investigating the Function of A25822B in Primary Cell Cultures: A Technical Guide
Disclaimer: The compound "A25822B" appears to be a hypothetical or proprietary designation, as no public scientific literature or product information is available under this name. This guide, therefore, presents a hypothetical scenario to illustrate the requested format for a technical whitepaper, including data presentation, experimental protocols, and visualizations. The described functions and data for "this compound" are illustrative and not based on real-world experimental results.
This technical guide provides an in-depth overview of the hypothetical molecule this compound and its function in primary cell cultures. This compound is postulated as a selective inhibitor of the MEK1/2 kinases, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various diseases. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound based on a series of hypothetical in vitro experiments conducted on primary human umbilical vein endothelial cells (HUVECs).
Table 1: In Vitro Efficacy of this compound in HUVECs
| Parameter | Value | Cell Type | Conditions |
| IC₅₀ (p-ERK1/2) | 15 nM | HUVEC | 24-hour incubation |
| IC₅₀ (Cell Viability) | 2.5 µM | HUVEC | 72-hour incubation |
| Target Selectivity | >100-fold vs. other kinases | N/A | Kinase panel screen |
| Optimal Concentration | 25-50 nM | HUVEC | For >90% p-ERK inhibition |
Table 2: Effect of this compound on Gene Expression in HUVECs
| Gene Target | Fold Change (vs. Vehicle) | Treatment |
| FOS | -8.7 | 50 nM this compound, 6 hours |
| EGR1 | -6.2 | 50 nM this compound, 6 hours |
| VEGFA | -4.5 | 50 nM this compound, 24 hours |
| CDKN1A (p21) | +3.1 | 50 nM this compound, 24 hours |
Key Signaling Pathway
This compound is designed to inhibit the phosphorylation of ERK1/2 by targeting the upstream kinases MEK1 and MEK2. This action effectively blocks the transmission of signals from growth factors and other stimuli that activate the Ras-Raf-MEK-ERK cascade, a critical pathway for cell proliferation, differentiation, and survival.
Caption: this compound selectively inhibits MEK1/2, blocking ERK1/2 phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of this compound in primary cell cultures.
3.1. Western Blot for Phospho-ERK1/2 Inhibition
This protocol is designed to quantify the inhibitory effect of this compound on the phosphorylation of ERK1/2 in primary HUVECs.
-
Cell Culture: Plate primary HUVECs in 6-well plates at a density of 2 x 10⁵ cells per well and culture overnight in EGM-2 medium.
-
Starvation: The next day, replace the medium with a basal medium (EBM-2) containing 0.5% FBS and incubate for 4-6 hours to reduce basal signaling.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1 µM, 100 nM, 50 nM, 25 nM, 10 nM, 1 nM) in starvation medium. Pre-treat the starved cells with the this compound dilutions or a vehicle control (0.1% DMSO) for 2 hours.
-
Stimulation: Stimulate the cells by adding VEGF (20 ng/mL final concentration) for 10 minutes to activate the MAPK/ERK pathway.
-
Lysis: Immediately wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification & Analysis: Determine protein concentration using a BCA assay. Perform SDS-PAGE and Western blotting using primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total-ERK1/2. Use densitometry to quantify band intensity and calculate the ratio of p-ERK to Total-ERK for each condition to determine the IC₅₀.
Caption: Workflow for assessing p-ERK1/2 inhibition by this compound.
3.2. Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on the metabolic activity and viability of primary HUVECs over a longer time course.
-
Cell Culture: Seed primary HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 medium and allow them to adhere overnight.
-
Treatment: Prepare a 2x concentration serial dilution of this compound in EGM-2 medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well. Incubate for 2-4 hours, or until the color change is sufficient.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ for cell viability.
3.3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of downstream target genes of the MAPK/ERK pathway.
-
Cell Culture and Treatment: Plate and treat cells with this compound (e.g., 50 nM) or vehicle for the desired time points (e.g., 6 and 24 hours) as described in the Western blot protocol.
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Purify total RNA according to the manufacturer's instructions, including an on-column DNase digestion step.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (FOS, EGR1, VEGFA, CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Analyze the results using the ΔΔCt method to calculate the fold change in gene expression for this compound-treated samples relative to the vehicle-treated controls.
The Calcium Ionophore A25822B (A23187): A Technical Guide to its Impact on Cytokine Release in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calcium ionophore A25822B, more commonly known as A23187 or Calcimycin, is a mobile ion-carrier antibiotic that forms stable complexes with divalent cations, primarily Ca2+, and to a lesser extent, Mg2+. By facilitating the transport of these ions across biological membranes, A23187 is a powerful tool for investigating the role of intracellular calcium as a second messenger in a myriad of cellular processes. In the field of immunology, A23187 is widely utilized to probe the calcium-dependent signaling pathways that govern immune cell activation and effector functions, most notably the synthesis and release of cytokines. This technical guide provides an in-depth overview of the effects of A23187 on cytokine release in key immune cell populations, including T lymphocytes, mast cells, and neutrophils. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action
A23187 acts by inserting into the plasma membrane and intracellular membranes, such as the endoplasmic reticulum, creating a channel for the influx of extracellular calcium and the release of calcium from intracellular stores into the cytoplasm. This rapid and sustained elevation of intracellular free calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events that are critical for the expression of cytokine genes.
Effect of A23187 on Cytokine Release in T Lymphocytes
T lymphocytes are central players in the adaptive immune response, and their activation is tightly regulated by intracellular calcium signaling. A23187 has been instrumental in dissecting the role of calcium in T cell activation and cytokine production.
Quantitative Data on Cytokine Release
Studies have shown that A23187 alone is a weak mitogen for T cells but acts synergistically with phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), which activates protein kinase C (PKC), to induce robust T cell proliferation and cytokine production.
| Cell Type | Stimulant(s) | A23187 Concentration | Cytokine Measured | Observed Effect | Reference |
| Human T Lymphocytes | A23187 | 400-500 nM | IL-2 | Optimal for proliferation; induces IL-2 receptor expression but not significant IL-2 production alone. | [1] |
| Human T Lymphocytes | A23187 + PMA | Not specified | IL-2 | Considerable IL-2 production. | [1] |
| Purified Human T cells | PMA + A23187 | Not specified | IL-2, IFN-γ | No significant age-related difference in IL-2 production. IFN-γ synthesis was nearly doubled in elderly individuals. | [2] |
Signaling Pathways in T Lymphocytes
The synergistic action of A23187 and PMA in T cells highlights the two-signal model of T cell activation. The increase in intracellular calcium initiated by A23187 activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T cells (NFAT), allowing its translocation to the nucleus where it acts as a key transcription factor for cytokine genes, including IL-2. PMA activates PKC, which in turn activates the NF-κB and AP-1 transcription factor pathways. The convergence of these signaling cascades is essential for robust cytokine gene expression.[3]
Figure 1. Signaling pathway of A23187 and PMA in T cell cytokine production.
Effect of A23187 on Cytokine Release in Mast Cells
Mast cells are key effector cells in allergic and inflammatory responses, releasing a plethora of pre-stored and newly synthesized mediators, including cytokines, upon activation. A23187 is a potent secretagogue for mast cells, bypassing the need for IgE-receptor crosslinking.
Quantitative Data on Cytokine Release
| Cell Type | Stimulant | A23187 Concentration | Mediator/Cytokine | Observed Effect | Reference |
| Human Synovial Mast Cells | A23187 | ≥ 5 µg/mL | Histamine | Significant release. | [4] |
| Rat Basophilic Leukemia (RBL-2H3) Mast Cells | A23187 + PMA | Not specified | Histamine | Enhanced secretion. | [5] |
Signaling Pathways in Mast Cells
In mast cells, the A23187-induced calcium influx is a critical signal for degranulation and cytokine production. This calcium signal, independent of Protein Kinase C beta (PKCβ), activates IκB kinase 2 (IKK2), a central component in the NF-κB signaling pathway.[6] This leads to the transcription of various pro-inflammatory cytokine genes. The elevated intracellular calcium also contributes to the activation of other transcription factors such as NFAT.
Figure 2. A23187-induced signaling in mast cells leading to cytokine release.
Effect of A23187 on Cytokine Release in Neutrophils
Neutrophils are the most abundant type of white blood cell and are at the forefront of the innate immune response. While primarily known for their phagocytic and degranulation functions, they can also produce and release a range of cytokines.
Quantitative Data on Cytokine Release
| Cell Type | Stimulant | A23187 Concentration | Cytokine Measured | Observed Effect | Reference |
| Human Peripheral Blood Neutrophils | A23187 | Not specified | IL-8 | Over 200-fold increase in cell-associated IL-8. | [7] |
| Human Monocytic Cells | A23187 | Not specified | IL-8 | Increased gene expression and protein secretion. | [8] |
| Macrophages | Extracellular vesicles from A23187-treated neutrophils | Not specified | IL-6 | cGAS-STING-dependent IL-6 production. | [9][10] |
Signaling Pathways in Neutrophils
In neutrophils, A23187-induced calcium influx leads to the production of IL-8.[7] Furthermore, A23187 treatment can induce neutrophils to release extracellular vesicles (EVs) containing mitochondrial DNA. These EVs can then be engulfed by macrophages, leading to the activation of the cGAS-STING pathway and subsequent production of IL-6.[9][10]
Figure 3. A23187-induced neutrophil EV-mediated IL-6 production in macrophages.
Experimental Protocols
Protocol 1: Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Release Analysis
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
2. Cell Culture and Stimulation:
-
Plate the PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of A23187 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., a range from 100 nM to 2 µM).
-
For synergistic stimulation, prepare a solution of PMA in DMSO and add it to the cultures at a final concentration of 10-50 ng/mL.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
3. Collection of Supernatants:
-
After the incubation period, centrifuge the plates to pellet the cells.
-
Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
1. Plate Coating:
-
Coat the wells of a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) diluted in coating buffer.
-
Incubate the plate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
3. Sample and Standard Incubation:
-
Wash the plate as described above.
-
Add diluted standards of the recombinant cytokine and the collected cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine to each well.
-
Incubate for 1-2 hours at room temperature.
5. Enzyme Conjugate and Substrate Addition:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
6. Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Intracellular Cytokine Staining for Flow Cytometry
1. Cell Stimulation:
-
Stimulate PBMCs or isolated T cells as described in Protocol 1 for 4-6 hours.
-
In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and cause their accumulation inside the cells.
2. Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.
3. Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., PBS with 0.1% saponin).
4. Intracellular Staining:
-
Add fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-human IL-2, anti-human IFN-γ) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
5. Flow Cytometric Analysis:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within specific immune cell populations.
Conclusion
The calcium ionophore A23187 is an invaluable tool for elucidating the intricate role of calcium signaling in cytokine release from immune cells. Its ability to potently and specifically increase intracellular calcium levels has allowed researchers to dissect the downstream pathways involving key transcription factors like NFAT and NF-κB in T cells, mast cells, and neutrophils. While A23187 alone can trigger cytokine release in some cell types, its synergistic effects with other stimuli, such as PMA, underscore the complex and multi-faceted nature of immune cell activation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to further investigate calcium-dependent cytokine regulation and to identify novel therapeutic targets for a range of inflammatory and autoimmune diseases. Future research focusing on generating comprehensive dose-response data for a wider array of cytokines and immune cell subsets will further enhance our understanding of the nuanced effects of this potent biological tool.
References
- 1. Calcium ionophore A23187 induces interleukin 2 reactivity in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin 2, interleukin 2 receptor, and interferon-gamma synthesis and mRNA expression in phorbol myristate acetate and calcium ionophore A23187-stimulated T cells from elderly humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin 2 mRNA induction in human lymphocytes: analysis of the synergistic effect of a calcium ionophore A23187 and a phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell activation in human synovium explants by calcium ionophore A23187, compound 48/80, and rabbit IgG anti-human IgE, but not morphine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium ionophore-induced secretion from mast cells correlates with myosin light chain phosphorylation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of calcium ionophore A23187-induced activation of IkappaB kinase 2 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased cell-associated IL-8 in human exudative and A23187-treated peripheral blood neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium ionophore A23187 induces interleukin-8 gene expression and protein secretion in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular vesicles from A23187-treated neutrophils cause cGAS-STING-dependent IL-6 production by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular vesicles from A23187-treated neutrophils cause cGAS-STING-dependent IL-6 production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of A25822B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the selectivity profile of A25822B, also known as 15-Azasterol. Contrary to initial considerations within broader inhibitor screens, this compound is not a kinase inhibitor but a potent antifungal agent. Its mechanism of action lies in the specific inhibition of sterol Δ14-reductase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This guide details its antifungal activity, mechanism of action, and the relevant experimental protocols for its characterization.
Introduction
This compound is a naturally occurring azasteroid produced by the fungus Geotrichum flavo-brunneum. It exhibits significant antifungal properties by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The selective inhibition of its synthesis pathway provides a therapeutic window for antifungal agents. This document serves to clarify the specific biological target and selectivity of this compound, moving the focus from kinase inhibition to its well-established role as an antifungal agent.
Antifungal Activity
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Ascosphaera apis | 1 µM |
Note: Further research is required to establish a comprehensive antifungal spectrum for this compound.
Mechanism of Action and Selectivity
The primary mechanism of action of this compound is the inhibition of the enzyme sterol Δ14-reductase (ERG24). This enzyme catalyzes the reduction of the C14-C15 double bond in sterol precursors during the biosynthesis of ergosterol. Inhibition of this step leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately disrupting fungal cell membrane structure and function.
The selectivity of this compound is derived from its specific targeting of the fungal ergosterol biosynthesis pathway. While mammals also have a sterol biosynthesis pathway for cholesterol production, there are structural and enzymatic differences that can be exploited for selective toxicity. The selectivity of this compound would be best characterized by comparing its inhibitory activity against fungal sterol Δ14-reductase versus the analogous enzyme in mammalian or plant systems. However, specific quantitative data (IC50 or Ki values) for this compound against sterol Δ14-reductase from various species are not widely reported in publicly accessible literature.
The following table is a template for presenting such selectivity data, should it become available through further research.
| Enzyme Source | IC50 / Ki |
| Saccharomyces cerevisiae sterol Δ14-reductase | Data not available |
| Candida albicans sterol Δ14-reductase | Data not available |
| Human sterol Δ14-reductase | Data not available |
| Rat liver sterol Δ14-reductase | Data not available |
Ergosterol Biosynthesis Pathway and this compound Inhibition
The ergosterol biosynthesis pathway is a complex, multi-step process that converts acetyl-CoA into ergosterol. The diagram below illustrates the key steps in this pathway and highlights the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway highlighting the inhibition of Sterol Δ14-reductase by this compound.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)
This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent like this compound against a specific fungal isolate.
a. Inoculum Preparation:
-
The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
A suspension of the fungal cells or spores is prepared in sterile saline or broth.
-
The suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The standardized suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
b. Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the growth rate of the fungus.
c. MIC Determination:
-
Following incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.
Sterol Δ14-Reductase Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against sterol Δ14-reductase.
a. Enzyme Preparation:
-
Microsomal fractions containing sterol Δ14-reductase are isolated from a relevant source (e.g., cultured fungal cells, yeast, or a heterologous expression system).
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
b. Assay Procedure:
-
The reaction mixture is prepared in a suitable buffer and contains the microsomal enzyme preparation, a radiolabeled or fluorescently tagged substrate (e.g., a Δ8,14-sterol), and the necessary cofactor (NADPH).
-
A range of concentrations of this compound is added to the reaction mixtures.
-
A control reaction without the inhibitor is also included.
-
The reaction is initiated and incubated at an optimal temperature for a specific duration.
c. Data Analysis:
-
The reaction is stopped, and the sterols are extracted.
-
The substrate and the reduced product are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified by detecting the radiolabel or fluorescence.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the control.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a selective antifungal agent with a well-defined mechanism of action targeting sterol Δ14-reductase in the ergosterol biosynthesis pathway. While its primary characterization has been in the context of antifungal activity, a comprehensive understanding of its selectivity profile would benefit from further studies to determine its inhibitory constants against a broader range of fungal and non-fungal sterol reductases. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. It is crucial to accurately identify the molecular target of a compound to guide its development and application effectively.
A25822B for studying neuroinflammatory signaling
An extensive search has revealed no publicly available scientific literature or data pertaining to a compound designated "A25822B" in the context of neuroinflammatory signaling. This suggests that "this compound" may be an internal, unpublished compound code, a misidentification, or a novel entity not yet described in scientific literature.
Consequently, the creation of an in-depth technical guide as requested is not feasible due to the absence of foundational data.
To fulfill the user's core requirements for a detailed guide on a neuroinflammatory signaling modulator, it is recommended to select a well-characterized and publicly documented compound. A suitable alternative would be a compound with a rich dataset available in the scientific domain, allowing for the comprehensive compilation of quantitative data, detailed experimental protocols, and the accurate visualization of its signaling pathways.
Please provide an alternative, publicly recognized compound for the subject of this technical guide.
A25822B: A Novel Modulator of Chronic Pain and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic pain and inflammation represent significant unmet medical needs, driving the search for novel therapeutic agents with improved efficacy and safety profiles. This document provides a comprehensive technical overview of A25822B, a novel investigational compound demonstrating potent anti-inflammatory and analgesic properties in preclinical models. This guide will detail its proposed mechanism of action, summarize key quantitative data from in vivo studies, provide detailed experimental protocols for its evaluation, and visualize its purported signaling pathways and experimental workflows. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical profile of this compound.
Introduction to Chronic Pain and Inflammation
Chronic pain is a debilitating condition that persists beyond the normal healing time and is often associated with chronic inflammatory conditions such as rheumatoid arthritis.[1][2] The underlying pathophysiology is complex, involving the sensitization of peripheral nociceptors and central nervous system pathways.[3][4][5] Nociceptors, specialized sensory neurons, are activated by noxious stimuli and inflammatory mediators, leading to the sensation of pain.[6] In chronic inflammatory states, a persistent inflammatory milieu leads to peripheral and central sensitization, resulting in hypersensitivity to pain (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia).
Key signaling pathways implicated in the perpetuation of chronic inflammation and pain include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. The NF-κB pathway is a primary driver of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[7][8] Conversely, the Nrf2 pathway is a critical regulator of cellular antioxidant responses and plays a protective role by suppressing oxidative stress and inflammation.[7][9][10][11] this compound has been designed to modulate these pathways, offering a targeted approach to mitigating chronic pain and inflammation.
Proposed Mechanism of Action of this compound
This compound is a novel small molecule that is hypothesized to exert its anti-inflammatory and analgesic effects through a dual mechanism of action: the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 antioxidant response pathway. By inhibiting the nuclear translocation of NF-κB, this compound is believed to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] Concurrently, this compound is thought to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress, a key contributor to chronic inflammation.[9][10]
Proposed dual mechanism of action of this compound.
Quantitative Data from Preclinical Models
The efficacy of this compound has been evaluated in rodent models of inflammatory pain. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.52 ± 0.05 | 38.8 |
| This compound | 30 | 0.31 ± 0.04 | 63.5 |
| This compound | 100 | 0.18 ± 0.03 | 78.8 |
| Indomethacin | 10 | 0.25 ± 0.04** | 70.6 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Mechanical Allodynia in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at Day 14 | % Reversal of Allodynia |
| Sham | - | 14.8 ± 0.5 | - |
| Vehicle (CCI) | - | 3.2 ± 0.3 | - |
| This compound (CCI) | 10 | 6.5 ± 0.4 | 28.4 |
| This compound (CCI) | 30 | 9.8 ± 0.6 | 56.9 |
| This compound (CCI) | 100 | 12.1 ± 0.5 | 76.7 |
| Gabapentin (CCI) | 100 | 10.5 ± 0.7** | 62.9 |
| p < 0.05, **p < 0.01 vs. Vehicle (CCI). Data are presented as mean ± SEM. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are orally administered with vehicle, this compound (10, 30, 100 mg/kg), or indomethacin (10 mg/kg) one hour before carrageenan injection.
-
100 µL of 1% λ-carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volume.
-
The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the vehicle group and Vt is the mean paw volume increase in the treatment group.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is used to induce chronic neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic.
-
The common sciatic nerve of the right hind limb is exposed at the level of the mid-thigh.
-
Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia is assessed using von Frey filaments.
-
Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate for 15-20 minutes.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Testing is performed before surgery (baseline) and on days 7 and 14 post-surgery.
-
This compound (10, 30, 100 mg/kg, p.o.) or gabapentin (100 mg/kg, p.o.) is administered on day 14, and testing is performed 1 hour post-dosing.
-
A typical experimental workflow for evaluating this compound.
Summary and Future Directions
The preclinical data presented in this technical guide suggest that this compound is a promising therapeutic candidate for the treatment of chronic pain and inflammation. Its novel dual mechanism of action, targeting both the NF-κB and Nrf2 pathways, may offer a superior therapeutic window compared to existing treatments. The potent in vivo efficacy in well-established models of inflammatory and neuropathic pain warrants further investigation.
Future studies will focus on elucidating the detailed molecular interactions of this compound with its targets, comprehensive pharmacokinetic and safety pharmacology studies, and evaluation in other chronic pain models. These efforts will be critical in advancing this compound towards clinical development as a potential first-in-class treatment for chronic pain and inflammatory disorders.
Logical relationship of this compound's proposed mechanism.
References
- 1. Animal models of chronic pain: Advances and challenges for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoimmune regulation of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Pathways Encoding Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Nociception - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Nociception [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptors: the sensors of the pain pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples [mdpi.com]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Compounds
Topic: In Vitro Cell-Based Assay Protocols for Compound Characterization
Audience: Researchers, scientists, and drug development professionals.
Note: No public information or specific protocol is available for a substance or procedure designated "A25822B." The following application notes and protocols are provided as a comprehensive and adaptable framework for the in vitro cell-based characterization of a hypothetical test compound, hereafter referred to as "Compound X." This document is intended to serve as a detailed guide for similar experimental workflows.
Introduction
In vitro cell-based assays are fundamental tools in drug discovery and development, providing critical insights into the biological activity of novel compounds. These assays are essential for evaluating cytotoxicity, mechanism of action, and effects on specific cellular signaling pathways. This document outlines detailed protocols for assessing the impact of a test compound (Compound X) on cell viability and its modulatory effects on a key cellular signaling pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. The Nrf2/ARE pathway is a critical regulator of cellular defense against oxidative stress, and its modulation is a key target in various disease contexts.[1][2]
Data Presentation: Quantitative Summary of Compound X Activity
The following tables summarize hypothetical quantitative data for Compound X, providing a clear comparison of its biological effects across different cell lines and assay formats.
Table 1: Cytotoxicity of Compound X in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT Assay | 24 | 15.2 |
| HepG2 | MTT Assay | 48 | 8.7 |
| A549 | WST-1 Assay | 24 | 22.5 |
| A549 | WST-1 Assay | 48 | 12.1 |
| HEK293 | CellTiter-Glo® | 24 | > 50 |
IC50: The half-maximal inhibitory concentration.
Table 2: Modulatory Effect of Compound X on the Nrf2-ARE Signaling Pathway
| Cell Line | Reporter Assay | Incubation Time (hours) | EC50 (µM) | Max Fold Induction |
| ARE-luc HaCaT | Luciferase Reporter | 24 | 5.8 | 10.2 |
EC50: The half-maximal effective concentration.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a method for determining the effect of Compound X on the viability of a selected cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count HepG2 cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of Compound X to determine the IC50 value.
-
Protocol 2: Nrf2-ARE Luciferase Reporter Assay
This protocol is designed to measure the activation of the Nrf2/ARE signaling pathway by Compound X using a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[1]
Materials:
-
ARE-luc HaCaT cells (or other suitable reporter cell line)
-
Appropriate cell culture medium
-
Compound X stock solution
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
Procedure:
-
Cell Seeding:
-
Seed ARE-luc HaCaT cells into a 96-well white plate at a density of 2 x 10⁴ cells/well in 100 µL of medium.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in culture medium.
-
Add the desired concentrations of Compound X to the wells. Include a known Nrf2 activator as a positive control and a vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix by shaking the plate on an orbital shaker for 5-10 minutes to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by normalizing the readings from the compound-treated wells to the vehicle control wells.
-
Plot the fold induction against the log concentration of Compound X to determine the EC50 value.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Cell-Based Assays.
Nrf2-ARE Signaling Pathway Diagram
References
Application Notes: Modulation of Microglial Activity Using Caspase-1 Inhibitors in Primary Microglial Cultures
Introduction
Primary microglial cultures are an indispensable tool for studying neuroinflammation and its role in various neurological disorders. Microglia, the resident immune cells of the central nervous system, become activated in response to pathogens or injury. This activation can lead to the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which are key drivers of neuroinflammation. The production of these cytokines is mediated by the inflammasome, a multi-protein complex that activates caspase-1. Caspase-1, in turn, cleaves the pro-forms of these cytokines into their active, secreted forms.
Note on A25822B: Initial inquiries regarding the use of this compound in primary microglial cultures revealed that this compound is an antifungal agent, also known as 15-Azasterol, and is not utilized in the context of microglial research. Therefore, these application notes will focus on a well-established and relevant alternative for modulating microglial activation: the caspase-1 inhibitor, VX-765 (Belnacasan).
Principle of Action: VX-765 (Belnacasan)
VX-765 is a selective and orally bioavailable inhibitor of caspase-1. By blocking the activity of caspase-1, VX-765 prevents the maturation and release of IL-1β and IL-18, thereby reducing the inflammatory response in microglia. This makes VX-765 a valuable tool for investigating the role of the inflammasome and neuroinflammation in various experimental models.
Data Presentation
Table 1: Experimental Parameters for VX-765 in Primary Microglial Cultures
| Parameter | Value | Source |
| Cell Type | Primary murine microglia | Inferred from general protocols |
| Purity | >95% (typically assessed by Iba1 staining) | Inferred from general protocols |
| Seeding Density | 2 x 10^5 cells/well (24-well plate) | Inferred from general protocols |
| VX-765 Concentration | 1 - 50 µM | Inferred from studies on related cell types and caspase-1 inhibition |
| Pre-treatment Time | 1 - 2 hours before inflammatory stimulus | Inferred from studies on related cell types |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) (100 ng/mL) + ATP (5 mM) | Inferred from studies on inflammasome activation |
| Incubation Time | 6 - 24 hours post-stimulus | Inferred from cytokine release assays |
| Readouts | IL-1β, TNF-α, Nitric Oxide (Griess Assay), Cell Viability (MTT/LDH) | Common assays for microglial activation |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Microglia
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal (P0-P2) mice.
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-L-lysine coated T75 flasks and culture plates
-
Cell strainer (70 µm)
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care guidelines.
-
Dissect the cerebral cortices in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I and gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in culture medium.
-
Plate the mixed glial cell suspension in poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.
-
To harvest microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant and resuspend the microglial pellet in fresh culture medium.
-
Plate the purified microglia in appropriate culture plates for experiments.
Protocol 2: Treatment of Primary Microglia with VX-765 and Inflammatory Stimulus
This protocol outlines the procedure for treating primary microglia with the caspase-1 inhibitor VX-765 followed by an inflammatory challenge.
Materials:
-
Primary microglial cultures (from Protocol 1)
-
VX-765 (Belnacasan)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Culture medium
-
Reagents for downstream analysis (e.g., ELISA kits, Griess reagent)
Procedure:
-
Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Prepare a stock solution of VX-765 in DMSO. Dilute to working concentrations (1-50 µM) in culture medium immediately before use.
-
Pre-treat the microglia with the desired concentrations of VX-765 for 1-2 hours. Include a vehicle control (DMSO).
-
Prime the cells with LPS (100 ng/mL) for 3-4 hours.
-
Stimulate the inflammasome by adding ATP (5 mM) for the final 30-60 minutes of the incubation period.
-
After the total incubation time (6-24 hours), collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA).
-
The cells can be lysed for protein or RNA analysis, or used for cell viability assays.
Visualizations
Caption: Experimental workflow for VX-765 treatment.
Caption: VX-765 inhibits the inflammasome pathway.
Application Notes and Protocols for IL-1β Release Inhibition using an NLRP3 Inhibitor
Note on the Compound: The specific compound "A25822B" was not found in publicly available scientific literature. These application notes and protocols are based on the well-characterized, potent, and specific NLRP3 inflammasome inhibitor, MCC950 , as a representative compound for inhibiting IL-1β release. Researchers should validate these protocols for their specific compound of interest.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response.[1] Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The production and release of mature IL-1β are tightly controlled by a multi-protein complex known as the inflammasome.[2] The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a key signaling platform that, upon activation by various pathogenic and sterile danger signals, triggers the activation of caspase-1.[3][4] Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form.[4][5]
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[5][6] It specifically targets NLRP3, preventing its activation and the subsequent cascade leading to IL-1β release.[6][7] These notes provide detailed protocols for utilizing MCC950 to inhibit IL-1β release in various immune cell types.
Mechanism of Action
MCC950 directly targets the NLRP3 protein, specifically interacting with the Walker B motif within the NACHT domain.[7] This interaction blocks the ATP hydrolysis activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex. By preventing NLRP3 activation, MCC950 inhibits the auto-processing of pro-caspase-1 into active caspase-1, thereby blocking the cleavage of pro-IL-1β and its release.[5]
Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.
Quantitative Data Summary
The following tables summarize the effective concentrations of MCC950 for inhibiting IL-1β release in different primary human and mouse immune cells.
| Cell Type | Species | Agonist (Signal 2) | IC50 for IL-1β Inhibition | Reference |
| Bone Marrow-Derived Macrophages (BMDM) | Mouse | ATP | ~7.5 nM | [5] |
| Human Monocyte-Derived Macrophages (HMDM) | Human | ATP | ~8.1 nM | [5] |
| Peripheral Blood Mononuclear Cells (PBMC) | Human | ATP | Dose-dependent inhibition in nM range | [5] |
| Human Whole Blood | Human | LPS + Nigericin | ~627 nM | [8][9] |
| THP-1 cells | Human | Nigericin | 26 nM | [10] |
| THP-1 cells | Human | MSU | 24 nM | [10] |
IC50 values can vary depending on the specific experimental conditions, including the concentration of priming and activating stimuli.
Experimental Protocols
General Workflow for In Vitro IL-1β Inhibition Assay
Caption: A typical experimental workflow for assessing the inhibition of IL-1β release.
Detailed Protocol for IL-1β Inhibition in Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium or recombinant M-CSF
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
MCC950
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 1 µg/mL of LPS in fresh RPMI 1640 for 3 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of MCC950 in RPMI 1640.
-
Remove the LPS-containing medium and add the MCC950 dilutions to the respective wells. Incubate for 30 minutes. Include a vehicle control (e.g., DMSO).
-
-
Activation (Signal 2):
-
Add ATP to a final concentration of 5 mM to the wells to activate the NLRP3 inflammasome.
-
Incubate for 1 hour.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants for analysis.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the IL-1β levels to the vehicle control and plot the dose-response curve to determine the IC50 value of MCC950.
-
Protocol for IL-1β Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
MCC950
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Seeding:
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI 1640.
-
-
Priming (Signal 1):
-
Prime the cells with 10 ng/mL of LPS for 3 hours.
-
-
Inhibitor Treatment:
-
Add serial dilutions of MCC950 to the wells and incubate for 30 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding either 5 mM ATP for 1 hour or 10 µM Nigericin for 1 hour.
-
-
Supernatant Collection and Analysis:
-
Follow steps 6-8 from the BMDM protocol, using a human IL-1β ELISA kit.
-
Cytotoxicity Assay
It is crucial to assess whether the inhibition of IL-1β release is due to specific NLRP3 inhibition or general cytotoxicity of the compound.
Materials:
-
Cells treated as in the IL-1β inhibition assay
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
After collecting the supernatant for the IL-1β ELISA, use a portion of the same supernatant to measure LDH release.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Compare the LDH release in compound-treated wells to the vehicle control. A significant increase in LDH release indicates cytotoxicity. MCC950 has been shown to not induce LDH release at concentrations that inhibit IL-1β.[5]
Selectivity Assessment
To confirm that the inhibitor is specific for the NLRP3 inflammasome, its effect on other inflammasomes (e.g., NLRC4, AIM2) and on the priming step should be evaluated.
-
NLRC4 Inflammasome Activation: Use Salmonella typhimurium to activate the NLRC4 inflammasome. MCC950 should not inhibit IL-1β release in this context.[5]
-
AIM2 Inflammasome Activation: Use poly(dA:dT) to activate the AIM2 inflammasome. MCC950 is not expected to inhibit IL-1β release in this assay.
-
Priming Step Assessment: Measure the levels of a cytokine that is released independently of inflammasome activation, such as TNF-α, after LPS priming. MCC950 should not affect TNF-α secretion, indicating that it does not interfere with the TLR4 signaling pathway.[5]
Conclusion
These application notes provide a comprehensive guide for researchers and drug development professionals on the use of the NLRP3 inhibitor MCC950 to block IL-1β release. The detailed protocols for different cell types, along with methods for assessing cytotoxicity and selectivity, will facilitate the effective in vitro characterization of NLRP3 inflammasome inhibitors. It is recommended to adapt and optimize these protocols for the specific experimental setup and compound of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing A-438079 for the Study of Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Purinergic Signaling and the P2X7 Receptor
Purinergic signaling is a fundamental cell-to-cell communication system mediated by extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1] These molecules act as signaling messengers by activating a range of purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further divided into P2Y G-protein coupled receptors and P2X ligand-gated ion channels.
The P2X7 receptor, a member of the P2X family, is a unique ATP-gated ion channel that plays a critical role in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[2] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger pore, permeable to molecules up to 900 Da, which can trigger downstream events such as the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and ultimately, in some cell types, apoptosis or pyroptosis.[2]
Given its significant role in inflammatory and neurodegenerative diseases, the P2X7 receptor is a key target for therapeutic intervention. Selective antagonists are invaluable tools for elucidating the physiological and pathological roles of P2X7 and for the development of novel therapeutics.
Note on A25822B: Initial searches for the compound "this compound" in the context of purinergic signaling did not yield specific public-domain information. Therefore, these application notes will focus on a well-characterized, selective, and potent P2X7 receptor antagonist, A-438079 , as a representative tool compound for studying purinergic signaling.
A-438079: A Selective P2X7 Receptor Antagonist
A-438079 is a potent and selective, competitive antagonist of the P2X7 receptor.[1][3] It has been demonstrated to be a valuable pharmacological tool for investigating the function of the P2X7 receptor in both in vitro and in vivo models. Its selectivity for the P2X7 receptor over other P2X and P2Y receptors makes it a reliable tool for dissecting the specific contributions of P2X7 to purinergic signaling pathways.[3]
Mechanism of Action
A-438079 acts as a competitive antagonist at the P2X7 receptor, meaning it binds to the receptor at the same site as the endogenous agonist, ATP, thereby preventing receptor activation. This blockade inhibits the downstream consequences of P2X7 activation, including calcium influx, pro-inflammatory cytokine release, and pore formation.
Data Presentation: In Vitro Potency of A-438079
The following table summarizes the reported in vitro potency of A-438079 against P2X7 receptors from different species.
| Species | Assay Type | Agonist | IC₅₀ / pIC₅₀ | Reference |
| Human | Calcium Influx | BzATP | 300 nM | [3] |
| Human | IL-1β Release | BzATP | pIC₅₀ = 6.7 | [3] |
| Rat | Calcium Influx | BzATP | 100 nM / 321 nM | [3][4] |
Note: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is a potent, synthetic agonist of the P2X7 receptor often used in experimental settings.
Experimental Protocols
Here we provide detailed protocols for key experiments to study P2X7 receptor function using A-438079.
In Vitro Calcium Influx Assay
This assay measures the influx of calcium into cells following P2X7 receptor activation and its inhibition by A-438079.
Protocol:
-
Cell Culture: Culture cells expressing the P2X7 receptor (e.g., recombinant HEK293 cells or endogenous expressing cells like THP-1 monocytes) in appropriate media. Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions, typically for 30-60 minutes at 37°C.[5]
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add the buffered salt solution containing various concentrations of A-438079 or a vehicle control to the wells. Incubate for 15-30 minutes at room temperature or 37°C.[6]
-
Signal Detection: Place the plate into a fluorescence plate reader (e.g., FlexStation 3 or FLIPR).[5] Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a P2X7 agonist, such as BzATP, to the wells to induce calcium influx.[2]
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the peak response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of A-438079 by comparing the peak fluorescence in the presence and absence of the antagonist. Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Protocol:
-
Cell Priming: Prime immune cells, such as human THP-1 monocytes or primary macrophages, with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) for several hours (e.g., 3-4 hours).[7][8] This step is necessary to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with different concentrations of A-438079 or vehicle for 30-60 minutes.[9]
-
P2X7 Activation: Add a P2X7 agonist (e.g., ATP or BzATP) to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate the NLRP3 inflammasome and subsequent IL-1β release.[7][8]
-
Supernatant Collection: Centrifuge the cell plates or tubes to pellet the cells and collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.[8][10]
-
Data Analysis: Quantify the reduction in IL-1β release in the presence of A-438079 compared to the vehicle control to determine the antagonist's potency.
Dye Uptake (Pore Formation) Assay
This assay assesses the formation of the large pore associated with prolonged P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of P2X7-expressing cells in a suitable buffer.
-
Compound and Dye Incubation: In a multi-well plate or flow cytometry tubes, add the cell suspension, the fluorescent dye (e.g., YO-PRO-1, ethidium bromide, or DAPI), and varying concentrations of A-438079 or vehicle.[11][12]
-
Pore Formation Induction: Add a high concentration of a P2X7 agonist (e.g., ATP) to initiate pore formation.[11][12]
-
Incubation: Incubate the cells for an appropriate time (e.g., 15-30 minutes) at 37°C to allow for dye uptake.[11]
-
Signal Detection: Measure the fluorescence of the cells using a flow cytometer, fluorescence plate reader, or fluorescence microscope.[11][12]
-
Data Analysis: Quantify the percentage of fluorescent (dye-positive) cells or the mean fluorescence intensity. Determine the inhibitory effect of A-438079 on dye uptake.
Applications in Purinergic Signaling Research
Selective P2X7 antagonists like A-438079 are instrumental in a variety of research areas:
-
Inflammation and Immunology: Investigating the role of P2X7 in inflammasome activation and the release of pro-inflammatory cytokines in various inflammatory and autoimmune disease models.[2][8]
-
Neuroscience: Studying the contribution of P2X7-mediated signaling in neuroinflammation, neurodegeneration, and neuropathic pain.[1][13]
-
Oncology: Exploring the involvement of P2X7 receptors in tumor growth, metastasis, and the tumor microenvironment.
-
Drug Discovery: Serving as a tool compound for the validation of the P2X7 receptor as a therapeutic target and for the screening and development of novel P2X7 antagonists.
Conclusion
A-438079 is a valuable and selective pharmacological tool for researchers studying the multifaceted roles of the P2X7 receptor in purinergic signaling. The protocols outlined in these application notes provide a framework for investigating P2X7-mediated cellular responses and for assessing the efficacy of potential therapeutic agents targeting this important receptor. The use of such selective antagonists is crucial for advancing our understanding of the physiological and pathological functions of purinergic signaling and for the development of new treatments for a range of diseases.
References
- 1. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 6. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 7. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Second Transmembrane Domain of P2X7 Contributes to Dilated Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Second Transmembrane Domain of P2X7 Contributes to Dilated Pore Formation | PLOS One [journals.plos.org]
- 13. P2X7 Receptor and Purinergic Signaling: Orchestrating Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A25822B and Lipopolysaccharide (LPS) Stimulation
Caution: The following application notes and protocols are provided for informational purposes. Based on a comprehensive review of publicly available scientific literature, there is no documented use of A25822B in combination with Lipopolysaccharide (LPS) stimulation. The information provided below details the known applications of this compound and general protocols for LPS stimulation as separate entities. Any combined use would be for novel investigational purposes and would require extensive preliminary dose-response and toxicity studies.
Part 1: this compound - Properties and Known Applications
Compound: this compound (also known as 15-Azasterol) CAS Number: 50686-98-1[1]
This compound is primarily recognized as an antifungal agent.[1] Its mechanism of action involves the disruption of fungal cell membrane structure and causing conformational changes in mitochondria.[1] It has shown efficacy against the chalkbrood pathogen Ascosphaera apis in honey bees, with a Minimum Inhibitory Concentration (MIC) of 1 μM.[1]
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C26H45NO | MedchemExpress |
| Molecular Weight | 387.64 | MedchemExpress |
| Primary Activity | Antifungal | [1] |
| Known Target | Fungal spore membrane and mitochondria | [1] |
Part 2: Lipopolysaccharide (LPS) Stimulation - General Protocols and Signaling
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system and is widely used in research to induce inflammatory responses in vitro and in vivo.[2][3][4][5][6] LPS stimulation is a common method to study neuroinflammation and the activation of immune cells like macrophages.[3][6][7][8]
General Protocol for In Vitro LPS Stimulation of Macrophages (e.g., RAW 264.7 cells)
This protocol is a general guideline and should be optimized for specific cell lines and experimental questions.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, reagents for RNA extraction or protein analysis)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in tissue culture plates at a desired density (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.
-
-
LPS Stimulation:
-
The following day, remove the culture medium and wash the cells once with sterile PBS.
-
Prepare different concentrations of LPS in fresh, serum-free or low-serum medium. A typical concentration range for LPS stimulation is 0.1 to 1 µg/mL.[3]
-
Add the LPS-containing medium to the cells. Include a negative control group with medium only (no LPS).
-
Incubate the cells for a specified period. The incubation time will depend on the endpoint being measured. For cytokine production, a 6 to 24-hour incubation is common.[3]
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or cytokine arrays.[2][5][9]
-
Cell Lysate: Wash the cells with cold PBS and lyse them to extract RNA or protein for analysis by RT-qPCR or Western blot, respectively.
-
LPS-Induced Inflammatory Signaling Pathway
LPS primarily signals through Toll-like receptor 4 (TLR4) on the surface of immune cells. This interaction initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes.[3][5]
Caption: Simplified diagram of the LPS-induced TLR4 signaling pathway.
Part 3: Potential (but Undocumented) Combined Use of this compound and LPS
Given that there is no literature on the combined use of this compound and LPS, any experimental design would be highly exploratory. Researchers interested in this combination would need to establish a clear scientific rationale. For instance, one might hypothesize that this compound, as a sterol biosynthesis inhibitor, could modulate inflammatory responses by altering lipid rafts in the cell membrane, which are important for TLR4 signaling.
Table 2: Hypothetical Experimental Design for Investigating this compound with LPS
| Experimental Group | This compound Concentration | LPS Concentration | Purpose |
| 1. Control | Vehicle (e.g., DMSO) | None | Baseline measurement |
| 2. This compound alone | Test Concentrations (e.g., 0.1 - 10 µM) | None | To assess the effect of this compound alone |
| 3. LPS alone | Vehicle | 1 µg/mL | To induce a positive inflammatory response |
| 4. This compound + LPS | Test Concentrations | 1 µg/mL | To investigate the modulatory effect of this compound on LPS-induced inflammation |
Important Considerations for Novel Investigations:
-
Toxicity: A thorough dose-response study should be conducted to determine the cytotoxic effects of this compound on the chosen cell line before proceeding with combination experiments.
-
Rationale: A strong, hypothesis-driven reason for combining these two agents is essential for meaningful research.
-
Controls: Appropriate vehicle controls for both this compound and LPS are critical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Measuring A25822B Efficacy In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A25822B is a novel, potent, and selective small molecule inhibitor targeting the XYZ kinase, a critical component of the ABC signaling pathway implicated in various oncogenic processes. Dysregulation of this pathway is a known driver of tumor cell proliferation, survival, and resistance to therapy. This document provides detailed protocols for a panel of in vitro assays designed to characterize the efficacy of this compound. The described methods will enable researchers to assess target engagement, determine effects on cell viability and proliferation, and confirm the mechanism of action by analyzing downstream signaling events and gene expression changes. These assays are fundamental for the preclinical evaluation of this compound and similar targeted therapies.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[1][2] The principle relies on the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.[3][4]
Experimental Workflow: CETSA
Protocol: CETSA
-
Cell Culture and Treatment:
-
Seed appropriate cancer cells (e.g., MCF-7) in sufficient quantity to obtain at least 1 x 10^7 cells per condition (Vehicle vs. This compound).
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 1-5 x 10^7 cells/mL.
-
-
Heat Treatment:
-
Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble XYZ kinase in each sample by Western Blotting (see Section 4 protocol).
-
Data Presentation: CETSA
The results are presented as a melting curve, plotting the percentage of soluble XYZ kinase against temperature. A shift in the curve to the right for this compound-treated cells indicates target engagement.
| Temperature (°C) | % Soluble XYZ Kinase (Vehicle) | % Soluble XYZ Kinase (1 µM this compound) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 91 | 99 |
| 52 | 75 | 95 |
| 56 | 51 | 88 |
| 60 | 22 | 65 |
| 64 | 5 | 30 |
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic or cytostatic effects of this compound on cancer cells.[5][6] We describe two common methods: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.
Experimental Workflow: Cell Viability Assays
Protocol 2.1: MTT Assay
The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]
-
Cell Seeding: Seed 2,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2.2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[8][9] The amount of ATP is directly proportional to the number of viable cells.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Lysis: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
Data Presentation: Cell Viability
Data is typically normalized to vehicle-treated controls and plotted to determine the half-maximal inhibitory concentration (IC50).
| This compound Conc. (µM) | % Cell Viability (MTT) | % Cell Viability (CellTiter-Glo®) |
| 0 (Vehicle) | 100 | 100 |
| 0.001 | 98 | 99 |
| 0.01 | 85 | 88 |
| 0.1 | 52 | 49 |
| 1 | 15 | 12 |
| 10 | 5 | 4 |
| IC50 (µM) | ~0.09 | ~0.095 |
Mechanism of Action: Western Blotting
Western blotting is used to detect changes in protein expression and post-translational modifications, such as phosphorylation, to confirm that this compound inhibits its target and downstream effectors in the ABC signaling pathway.[11][12][13]
Hypothetical ABC Signaling Pathway
Protocol: Western Blotting
-
Sample Preparation:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1, 0.5, 1 µM) or DMSO for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Protein A, anti-Protein A, anti-p-Protein B, anti-Protein B, and a loading control like GAPDH) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane again and apply an ECL chemiluminescent substrate.
-
Visualize bands using a digital imager or X-ray film.
-
Data Presentation: Western Blotting
Results show a dose-dependent decrease in the phosphorylation of downstream proteins (p-Protein A, p-Protein B) with no change in total protein levels.
| This compound Conc. (µM) | p-Protein A (Relative Intensity) | Total Protein A (Relative Intensity) | p-Protein B (Relative Intensity) | Total Protein B (Relative Intensity) |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.65 | 1.02 | 0.71 | 0.98 |
| 0.5 | 0.21 | 0.99 | 0.25 | 1.01 |
| 1.0 | 0.05 | 1.01 | 0.08 | 0.99 |
Gene Expression Analysis: RT-qPCR
Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure changes in the expression of target genes downstream of the ABC pathway.[16][17] This provides further evidence of the biological effect of this compound.
Experimental Workflow: RT-qPCR
Protocol: RT-qPCR
-
Cell Treatment and RNA Isolation:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for a relevant time period (e.g., 24 hours).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.
-
Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
Reverse Transcription:
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Gene X) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument.[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression (fold change) using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene.
-
Data Presentation: RT-qPCR
Data shows the fold change in mRNA levels of a downstream target, Gene X, following treatment with this compound.
| Treatment (24h) | Target Gene (Gene X) ΔCt | Housekeeping Gene (GAPDH) Ct | ΔΔCt (vs. Vehicle) | Fold Change (2^-ΔΔCt) |
| Vehicle (DMSO) | 8.5 | 18.2 | 0.0 | 1.00 |
| 1 µM this compound | 10.8 | 18.3 | 2.3 | 0.20 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of the kinase inhibitor this compound. By systematically evaluating target engagement, cellular viability, and specific effects on the intended signaling pathway, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. fishersci.com [fishersci.com]
- 9. promega.com [promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. cusabio.com [cusabio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 17. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgill.ca [mcgill.ca]
Application Notes and Protocols for A25822B in Blocking ATP-Induced Pore Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP), when present at high concentrations, can induce the formation of large, non-selective pores in the plasma membrane of various cell types, particularly immune cells.[1][2] This phenomenon is primarily mediated by the activation of the P2X7 receptor (P2X7R), a ligand-gated ion channel.[1][2][3] Prolonged activation of P2X7R by ATP leads to the opening of a channel permeable to small cations, and subsequently, the formation of a larger pore that allows the passage of molecules up to 900 Daltons in size.[1][2] This process is implicated in various physiological and pathological conditions, including inflammation, immune responses, and neurodegenerative diseases.[3][4][5]
The formation of this macropore is often associated with the recruitment of pannexin-1 (Panx1) channels.[6][7] The P2X7R-Panx1 complex plays a crucial role in downstream signaling events, such as the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[8] Consequently, the P2X7 receptor has emerged as a significant therapeutic target for inflammatory disorders.[5][8]
This document provides detailed application notes and protocols for the use of A25822B, a selective antagonist of the P2X7 receptor, in blocking ATP-induced pore formation.
Mechanism of Action: Signaling Pathway
This compound is designed to selectively inhibit the P2X7 receptor, thereby preventing the cascade of events that lead to pore formation and subsequent inflammatory responses. The binding of this compound to the P2X7 receptor blocks the ATP-induced conformational changes necessary for channel opening and pore formation.
Quantitative Data: Comparative Efficacy of P2X7 Antagonists
The following table summarizes the inhibitory concentrations (IC50) of several known P2X7 receptor antagonists. This data provides a benchmark for evaluating the potency of this compound.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Brilliant Blue G (BBG) | Dye Uptake | J774.G8 | 1.3-2.6 µM | [9] |
| Oxidized ATP (oATP) | Dye Uptake | J774.G8 | 173-285 µM | [9] |
| A-740003 | Not Specified | Not Specified | Not Specified | [4] |
| JNJ-47965567 | Not Specified | Not Specified | Not Specified | [4] |
| AZ11645373 | Not Specified | Not Specified | (R)-enantiomer: 32.9 nM | [10] |
| GP-25 | YoPro-1 Uptake | Human P2X7 | 8.7 µM | [11] |
| GP-25 | YoPro-1 Uptake | Rat P2X7 | 24.4 µM | [11] |
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in blocking ATP-induced pore formation and its downstream effects.
Protocol 1: ATP-Induced Pore Formation Assay (YO-PRO-1 Dye Uptake)
This assay measures the formation of large pores in the cell membrane by quantifying the uptake of the fluorescent dye YO-PRO-1, which can only enter cells with compromised membrane integrity.
Materials:
-
Cells expressing P2X7 receptors (e.g., J774 macrophages, HEK-293 cells stably expressing human P2X7R).
-
Poly-L-lysine-coated 96-well black, clear-bottom plates.
-
YO-PRO-1 Iodide (stock solution in DMSO).
-
Extracellular solution (ECS) with low divalent cations: 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 0.2 mM CaCl2, pH 7.4.[4]
-
ATP (stock solution in water, pH adjusted to 7.4).
-
This compound (stock solution in DMSO).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells (e.g., 4-5 x 10⁴ HEK-293 cells/well or 2-2.5 x 10⁴ 1321 N1 astrocytoma cells/well) in poly-L-lysine-coated 96-well plates and culture for 24 hours.[4]
-
Compound Pre-incubation:
-
Wash cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add ECS containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Dye Loading: Add YO-PRO-1 to each well to a final concentration of 5 µM and incubate for 20 minutes at 37°C.[4]
-
Pore Formation Induction:
-
Data Acquisition: Immediately after ATP addition, record the fluorescence intensity every 1-2 minutes for a total of 20-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence values to the baseline reading for each well.
-
Plot the rate of dye uptake or the endpoint fluorescence against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay
It is crucial to determine if the observed inhibition of pore formation is due to the specific action of this compound on P2X7R or a general cytotoxic effect.
Materials:
-
Cells and culture medium used in Protocol 1.
-
96-well clear plates.
-
This compound.
-
Cytotoxicity detection kit (e.g., LDH release assay or MTT assay).
Procedure (LDH Assay example):
-
Cell Seeding and Treatment: Seed cells as in Protocol 1. Treat the cells with the same concentrations of this compound used in the pore formation assay for the same duration. Include a positive control for cytotoxicity (e.g., lysis buffer provided with the kit).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of lactate dehydrogenase released into the supernatant.
-
Data Analysis: Compare the LDH release in this compound-treated wells to the vehicle control and the positive control. A significant increase in LDH release indicates cytotoxicity.
Protocol 3: IL-1β Release Assay
This protocol measures the ability of this compound to inhibit a key downstream inflammatory consequence of P2X7R activation. This assay typically requires a two-step stimulation.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or similar immune cells.
-
Lipopolysaccharide (LPS).
-
ATP.
-
This compound.
-
Human or mouse IL-1β ELISA kit.
Procedure:
-
Priming Step:
-
Plate BMDMs in a 24-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours. This step upregulates the expression of pro-IL-1β.
-
-
Inhibitor Treatment:
-
Wash the cells to remove LPS.
-
Add fresh medium containing various concentrations of this compound or vehicle and incubate for 30 minutes.
-
-
P2X7R Activation:
-
Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and caspase-1, leading to the processing and release of mature IL-1β.
-
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA:
-
Perform an ELISA on the supernatants to quantify the concentration of IL-1β according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of IL-1β against the concentration of this compound.
-
Calculate the IC50 for the inhibition of IL-1β release.
-
Conclusion
This compound presents as a potent tool for the investigation of P2X7R-mediated physiological and pathological processes. The provided protocols offer a comprehensive framework for characterizing the inhibitory activity of this compound on ATP-induced pore formation and its downstream inflammatory consequences. Careful execution of these experiments will provide valuable insights into the therapeutic potential of targeting the P2X7 receptor.
References
- 1. ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? [frontiersin.org]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor-Pannexin1 complex: pharmacology and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 receptors and pannexin1 hemichannels shape presynaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P2X7 Antagonist(Janssen Research & Development) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Compound A25822B in Neuronal-Glial Co-culture Models
Initial investigations into the application of A25822B in co-culture models of neurons and glial cells have revealed a significant information gap, indicating that the compound's primary area of research lies outside the field of neurobiology. A comprehensive search of available scientific literature and databases yielded no direct evidence or established protocols for the use of this compound in the context of neuronal and glial cell interactions.
This compound, also identified as 15-Azasterol, is characterized in scientific literature primarily as an antifungal agent.[1][2] Its established mechanism of action involves inducing conformational changes within mitochondria and disrupting the membrane structure of fungal spores.[1] The principal research application cited for this compound is in the study and potential treatment of bee chalkbrood disease, a fungal infection affecting honeybee larvae.[1]
At present, there are no publicly available studies, application notes, or protocols that describe the use of this compound in co-cultures of neurons and glia. Consequently, quantitative data regarding its effects on cell viability, neuroinflammation, neuroprotection, or any associated signaling pathways within these models are non-existent.
This lack of information prevents the creation of the detailed application notes, experimental protocols, and signaling pathway diagrams as initially requested. The known biological activity of this compound as an antifungal agent does not readily translate to a hypothesized role in the complex interplay between neurons and glial cells.
Further research would be required to explore any potential, yet currently unknown, neurological effects of this compound and to develop novel protocols for its application in neuron-glia co-culture systems. Such an endeavor would involve foundational in vitro studies to determine basic cytotoxicity, dose-response relationships, and any observable effects on neuronal and glial morphology and function. Without this preliminary data, any attempt to generate detailed application notes would be purely speculative and without a scientific basis.
For researchers, scientists, and drug development professionals interested in exploring novel compounds for neurological research, the current body of knowledge does not support the immediate application of this compound in neuron-glia co-culture models. The focus of future inquiries should be on compounds with a previously established or theoretically plausible link to neurological function and disease.
References
Troubleshooting & Optimization
A25822B solubility and stability issues in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of A25822B (15-Azasterol) in culture media. Due to the limited availability of specific data for this compound, this guide also incorporates general best practices for handling poorly water-soluble sterol-like compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 15-Azasterol, is an antifungal agent.[1] It has a molecular weight of 411.66 g/mol and the chemical formula C₂₈H₄₅NO.[1] It has been studied for its activity against the chalkbrood pathogen Ascosphaera apis in honey bees.[1]
Q2: What is the expected solubility of this compound in aqueous solutions like culture media?
Q3: How should I prepare a stock solution of this compound?
Due to its presumed low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell culture.
Q4: What is the recommended storage condition for this compound stock solutions?
While specific stability data is unavailable, it is general practice to store stock solutions of small molecules at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q5: What are the potential stability issues with this compound in culture media?
The primary stability issue is likely to be precipitation of the compound out of the culture medium, especially at higher concentrations. The stability can be influenced by factors such as the final concentration of this compound, the concentration of the organic solvent (e.g., DMSO), the composition of the culture medium (especially the serum content), incubation time, and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed in culture medium after adding this compound. | - Concentration of this compound exceeds its solubility limit in the medium. - Insufficient mixing upon dilution of the stock solution. - High final concentration of the organic solvent (e.g., DMSO). - Interaction with components of the culture medium. | - Decrease the final concentration of this compound. - When diluting the stock solution, add it dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. - Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5% (v/v), to minimize both toxicity and precipitation. - Prepare the final working solution immediately before use. |
| Inconsistent experimental results. | - Instability of this compound in the culture medium over the course of the experiment. - Degradation of the compound due to improper storage or handling. | - Assess the stability of this compound in your specific culture medium over your experimental timeframe. This can be done by preparing the medium with this compound and observing for precipitation at different time points. - Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Cell toxicity or off-target effects observed. | - Cytotoxicity of the organic solvent (e.g., DMSO) used to dissolve this compound. - The concentration of this compound is too high. | - Include a vehicle control in your experiments (culture medium with the same final concentration of the organic solvent used for the this compound stock solution). - Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Workflow for Cell-Based Assays with this compound
Caption: Workflow for cell-based experiments using this compound.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
Technical Support Center: Optimizing P2X7 Receptor Inhibition
Disclaimer: Initial searches for "A25822B" as a P2X7 inhibitor did not yield any scientific literature to support this application. This compound, a 15-azasterol, is primarily documented as an antifungal agent that inhibits sterol biosynthesis.[1][2] Therefore, this technical support guide will focus on the principles and troubleshooting for optimizing the concentration of a general P2X7 antagonist for effective inhibition. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of P2X7 receptor activation and inhibition?
A1: The P2X7 receptor is an ATP-gated ion channel.[3] High concentrations of extracellular ATP, typically in the millimolar range, are required for its activation.[4] This activation leads to the opening of a channel permeable to small cations like Na⁺ and Ca²⁺, and upon prolonged stimulation, the formation of a larger pore that allows the passage of molecules up to 900 Da.[5] P2X7 antagonists can act through different mechanisms, including competitive antagonism at the ATP-binding site or allosteric modulation at a site distinct from the agonist binding pocket.[6]
Q2: What are the common assays to measure P2X7 inhibition?
A2: The most common assays for assessing P2X7 inhibition are:
-
Calcium Influx Assays: These assays measure the increase in intracellular calcium concentration upon P2X7 activation. Fluorescent calcium indicators like Fluo-4 AM or Fura-2 are used.
-
Dye Uptake Assays: These assays measure the formation of the large pore by quantifying the uptake of fluorescent dyes like YO-PRO-1, ethidium bromide, or TO-PRO™-3.[7]
-
Downstream Signaling Assays: These assays measure events downstream of P2X7 activation, such as the release of pro-inflammatory cytokines like IL-1β.[8]
Q3: How do I determine the optimal concentration of a P2X7 antagonist?
A3: The optimal concentration of a P2X7 antagonist should be determined by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value. This involves pre-incubating the cells with a range of antagonist concentrations before stimulating with a fixed concentration of a P2X7 agonist (e.g., ATP or BzATP).
Q4: What are potential off-target effects of P2X7 antagonists?
A4: Some P2X7 antagonists may exhibit off-target effects on other purinergic receptors (P2X or P2Y subtypes) or other ion channels.[6][9] It is crucial to test the selectivity of the antagonist against a panel of related receptors, especially if unexpected results are observed. Some compounds may also induce phosphorylation of signaling proteins independent of P2X7.[9]
Troubleshooting Guides
Calcium Influx Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough but gentle washing of cells after dye loading.[10] |
| Autofluorescence from cells or media. | Use a phenol red-free medium. Measure and subtract the autofluorescence of unstained cells.[10] | |
| Dye leakage from cells. | Add probenecid to the assay buffer to inhibit dye extrusion (note potential off-target effects).[10] | |
| Low or No Signal | Low P2X7 receptor expression. | Confirm P2X7 expression using qPCR, Western blot, or flow cytometry. Use a cell line with robust P2X7 expression. |
| Degraded agonist (ATP/BzATP). | Prepare fresh agonist solutions and store them properly. | |
| Presence of divalent cations in the buffer. | High concentrations of Ca²⁺ and Mg²⁺ can inhibit P2X7 activation. Optimize the buffer composition.[11] | |
| High Variability Between Wells | Uneven cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Temperature fluctuations. | Allow the plate to equilibrate to the assay temperature before adding reagents. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for critical experiments. |
Dye Uptake (YO-PRO-1) Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High Background Staining | Cell death or compromised membrane integrity. | Ensure cells are healthy and not overly confluent. Perform a cell viability assay (e.g., Trypan Blue) to confirm membrane integrity.[12] |
| Contamination. | Check for microbial contamination in cell cultures. | |
| Low Signal or Slow Dye Uptake | Insufficient agonist concentration or incubation time. | Optimize the agonist concentration and incubation time for your specific cell type. |
| Low P2X7 expression or function. | Verify P2X7 expression and functionality. Some cell lines may lose expression over passages. | |
| Assay buffer composition. | The ionic composition of the buffer can affect pore formation.[7] | |
| Inconsistent Results | Cell clumping. | Ensure a single-cell suspension before plating. |
| Photobleaching of the dye. | Minimize exposure of the plate to light. |
Quantitative Data Summary
The following table summarizes the IC50 values for some commonly used P2X7 antagonists. Note that these values can vary depending on the cell type, species, and assay conditions.
| Antagonist | Species | Assay Type | IC50 | Reference(s) |
| A-438079 | Human | Calcium Influx | 300 nM | [13] |
| Rat | Calcium Influx | 100 nM | [13] | |
| Brilliant Blue G (BBG) | Rat | Dye Uptake | 10 nM | [4] |
| Human | Dye Uptake | 200 nM | [4] | |
| AZ10606120 | Human | IL-1β Release | ~10 nM | [8] |
| Rat | IL-1β Release | ~10 nM | [8] | |
| JNJ-47965567 | Human | Calcium Influx | Potent inhibitor | [14] |
| Oxidized ATP (oATP) | Various | Dye Uptake | 173-285 µM | [15] |
Experimental Protocols
Protocol: Determination of Antagonist IC50 using Calcium Influx Assay
-
Cell Seeding: Seed cells expressing P2X7 in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
Antagonist Incubation:
-
Prepare serial dilutions of the P2X7 antagonist in the assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a P2X7 agonist (e.g., ATP or BzATP) solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a short period.
-
Add the agonist to all wells simultaneously using an automated injector.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
P2X7 Signaling Pathway
Caption: Simplified P2X7 receptor signaling pathway.
Experimental Workflow for P2X7 Antagonist Screening
Caption: General experimental workflow for P2X7 antagonist screening.
References
- 1. Relationship between antifungal activity and inhibition of sterol biosynthesis in miconazole, clotrimazole, and 15-azasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between antifungal activity and inhibition of sterol biosynthesis in miconazole, clotrimazole, and 15-azasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. N-terminal tagging of human P2X7 receptor disturbs calcium influx and dye uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize A25822B off-target effects in experiments
Topic: How to Minimize A25822B Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the experimental compound this compound. While this compound is known as an antifungal agent, this guide will address its use in broader research contexts where off-target effects are a critical consideration.[1]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with a compound like this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with biomolecules other than its intended target.[2][3] These interactions can lead to misleading experimental results, cellular toxicity, and in a clinical setting, adverse side effects.[2][3] Understanding and minimizing these effects is crucial for accurately interpreting experimental data and for the development of safe and effective therapeutics.[1]
Q2: I am seeing a phenotype in my cell-based assay after treating with this compound. How can I be sure it is due to the intended on-target effect?
A2: To confirm that the observed phenotype is a result of on-target activity, a multi-pronged approach is recommended. This includes performing a dose-response curve to see if the effect correlates with the on-target IC50, using a structurally different inhibitor of the same target to see if the phenotype is recapitulated, and conducting a rescue experiment by overexpressing the intended target.[2][3] Genetic validation, such as using CRISPR-Cas9 to knock out the target gene, can also provide strong evidence for an on-target mechanism.[1]
Q3: What is the first step I should take to minimize potential off-target effects in my experiments with this compound?
A3: The first and most crucial step is to determine the lowest effective concentration of this compound that elicits the desired on-target effect.[2] This can be achieved by performing a dose-response experiment. Using the minimal effective concentration reduces the likelihood of engaging lower-affinity off-target molecules.[2]
Q4: Are there computational methods to predict the potential off-targets of this compound?
A4: Yes, in silico methods can predict potential off-target interactions based on the chemical structure of this compound.[3] These computational tools screen the compound against large databases of protein structures and known compound activities to identify potential off-target candidates.[1] However, these predictions must be validated experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Unexpected or inconsistent cellular phenotype with this compound treatment. | The observed phenotype may be due to an off-target effect of this compound.[2] | 1. Perform a Dose-Response Curve: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2] 2. Use a Structurally Distinct Inhibitor: If a different inhibitor for the same target reproduces the phenotype, it is more likely an on-target effect.[2] 3. Conduct a Rescue Experiment: Overexpressing the target protein should reverse the phenotype if it is on-target.[2] |
| This compound shows toxicity in cell lines at concentrations needed for the desired effect. | The toxicity may be mediated by an off-target interaction.[2][3] | 1. Lower the Concentration: Determine the minimal effective concentration to reduce the chance of engaging lower-affinity off-targets.[2] 2. Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases or other relevant protein families to identify potential toxic off-targets.[2] 3. Use a More Selective Compound: If available, switch to an alternative compound for the same target with a better-documented selectivity profile.[2] |
| Conflicting results between this compound treatment and genetic knockdown of the target. | This strongly suggests that the effects of this compound are independent of the intended target and are likely due to off-target interactions. | 1. Re-evaluate this compound's Target Profile: Conduct unbiased screening, such as a broad kinase panel, to identify the actual targets of this compound in your experimental system. 2. Use Orthogonal Validation Methods: Confirm findings with multiple, independent experimental approaches to ensure conclusions are not based on an artifact of a single method. |
Data Presentation: Kinase Selectivity Profile for this compound
To assess the selectivity of this compound, a kinase profiling study can be performed. The following table provides an example of how to present the quantitative data from such a study to identify off-target interactions.
| Kinase Target | This compound IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) | Notes |
| Primary Target X | 50 | 1 | On-Target |
| Off-Target Kinase A | 500 | 10 | 10-fold selective over Kinase A |
| Off-Target Kinase B | 5,000 | 100 | 100-fold selective over Kinase B |
| Off-Target Kinase C | >10,000 | >200 | Highly selective over Kinase C |
Interpretation: This table allows for a clear comparison of the potency of this compound against its intended target versus a panel of other kinases. A higher selectivity ratio indicates a more selective compound.
Experimental Protocols
Protocol for Determining the Lowest Effective Concentration of this compound
Objective: To find the minimal concentration of this compound required to achieve the desired on-target effect.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a multi-well plate, seed the cells to be tested and allow them to adhere overnight.
-
Treat the cells with the different concentrations of this compound, including a vehicle-only control.
-
Incubate for the desired treatment duration.
-
Perform a relevant assay to measure the on-target effect (e.g., Western blot for a downstream signaling molecule, a reporter assay).
-
Plot the on-target effect as a function of this compound concentration to determine the EC50 or the lowest concentration that gives a significant on-target effect.
Protocol for Validation with a Secondary, Structurally Distinct Inhibitor
Objective: To confirm that the observed phenotype is due to inhibition of the intended target and not an off-target effect of this compound.[2]
Methodology:
-
Obtain a second inhibitor that targets the same protein as this compound but has a different chemical structure.
-
Determine the optimal concentration of the secondary inhibitor through a dose-response experiment, as described in the protocol above.
-
Treat cells with this compound, the secondary inhibitor, and a vehicle control at their respective optimal concentrations.
-
After the appropriate incubation time, assess the cellular phenotype of interest.
-
Expected Outcome: If the phenotype is recapitulated with the secondary inhibitor, it is more likely to be an on-target effect.[2]
Protocol for Genetic Validation using CRISPR-Cas9 Knockout
Objective: To confirm that the phenotype observed with this compound is a direct result of modulating the target of interest.
Methodology:
-
Design and clone a guide RNA (gRNA) targeting the gene of the intended protein target of this compound into a Cas9 expression vector.
-
Transfect the gRNA/Cas9 construct into the cells of interest.
-
Select and expand clonal cell lines with confirmed knockout of the target gene (verified by sequencing and Western blot).
-
Treat both the wild-type and knockout cell lines with this compound at its optimal concentration.
-
Assess the phenotype of interest in both cell lines.
-
Expected Outcome: If this compound has no effect on the phenotype in the knockout cells, this provides strong evidence that the observed effect is on-target.
Visualizations
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: Logic of Using Orthogonal Methods for Target Validation.
References
A25822B not working: potential reasons and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using the A25822B kinase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor targeting the fictional ERK-MYC oncogenic pathway. It is designed to block the phosphorylation of downstream substrates, leading to a reduction in cancer cell proliferation.
Q2: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.[1] Working solutions should be freshly prepared for each experiment.
Q3: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the potential reasons?
Several factors could contribute to a lack of effect on cell viability.[2] These include poor cell permeability of the compound, the presence of efflux pumps actively removing this compound from the cells, or instability of the compound in the cell culture medium.[2] Additionally, the specific cell line being used may have inherent resistance to this compound.
Q4: My Western blot results show no change in the phosphorylation of downstream targets after this compound treatment. How can I troubleshoot this?
This could be due to issues with the protein lysate, the Western blot protocol itself, or the primary antibody.[3] Ensure that your lysis buffer contains fresh protease and phosphatase inhibitors to protect the phosphorylation status of your target proteins.[3] Also, verify the efficiency of protein transfer and the specificity and concentration of your primary antibody.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values for this compound across experiments can be a significant issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Culture Variability | Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.[1] |
| Inaccurate Compound Concentration | Prepare fresh stock solutions of this compound and verify the concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same concentration used for this compound to ensure the observed effects are not due to the solvent.[1] |
| Assay Variability | Use appropriate positive and negative controls for your cell viability assay to normalize the data and ensure the assay is performing correctly.[1] |
Issue 2: Weak or No Signal in Western Blot for Downstream Targets
A weak or absent signal for phosphorylated downstream targets of the ERK-MYC pathway can be frustrating. Here are some troubleshooting steps.
| Potential Cause | Recommended Solution |
| Low Target Protein Concentration | Increase the amount of protein loaded per well (up to 50 µg may be necessary for low-abundance proteins).[3] Consider using immunoprecipitation to enrich for the target protein. |
| Inefficient Protein Transfer | For larger proteins, consider a wet transfer method and ensure good contact between the gel and the membrane.[5][6] A Ponceau S stain can help visualize transfer efficiency.[3] |
| Suboptimal Antibody Concentration | The optimal primary antibody dilution can vary, so it's advisable to perform a titration to find the best concentration.[3] A common starting dilution is 1:1000.[3] |
| Inactive Reagents | Ensure that your secondary antibody and detection reagents have not expired and have been stored correctly. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Treat the cells with the diluted this compound and a vehicle control (DMSO) for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot Analysis of ERK-MYC Pathway Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer for 1.5 hours at 70V is a good starting point for many proteins.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK or anti-phospho-MYC) overnight at 4°C.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits the ERK-MYC signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 6. blog.addgene.org [blog.addgene.org]
Technical Support Center: Enhancing the Bioavailability of A25822B in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of the experimental antifungal agent A25822B. Due to limited publicly available bioavailability data for this compound, this guide focuses on established methods for enhancing the bioavailability of poorly soluble compounds, offering a framework for systematic investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a 15-azasterol compound with demonstrated antifungal properties.[1] Like many azasterols, it is presumed to be a lipophilic molecule with low aqueous solubility. Poor solubility is a primary factor that can lead to low and variable oral bioavailability, limiting its therapeutic efficacy in in vivo models.[2][3] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability; compounds with low solubility often fall into BCS Class II or IV, presenting significant formulation challenges.[2]
Q2: What is the mechanism of action of this compound?
This compound and other azasterols act as inhibitors of sterol biosynthesis in fungi.[4][5] Specifically, they target and inhibit the enzyme Δ24-sterol methyltransferase (SMT).[5] This enzyme is crucial for the production of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of SMT leads to the depletion of ergosterol and the accumulation of aberrant sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[5][6][7]
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[8][9] These approaches primarily aim to increase the drug's dissolution rate and/or its solubility in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosuspension can enhance the dissolution rate.[2][9]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its dissolution properties.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubilization and absorption.[3][10][11]
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.[9]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[12]
Troubleshooting Guide
Problem: Inconsistent or low efficacy of this compound in our animal model of fungal infection.
-
Possible Cause: Poor and variable oral bioavailability of this compound.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already known, determine the aqueous solubility, pKa, and LogP of your this compound batch. This will help in selecting an appropriate formulation strategy.
-
Evaluate Different Administration Routes: If permissible for your experimental model, consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass oral absorption limitations and establish a baseline for efficacy.[13]
-
Implement Formulation Enhancement: Based on the physicochemical properties, select and develop an enhanced formulation. For a lipophilic compound like this compound, lipid-based formulations or solid dispersions are often good starting points.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before proceeding with large-scale efficacy studies, perform a pilot PK study in a small group of animals to compare the bioavailability of your new formulation(s) against a simple suspension of this compound. Key parameters to measure include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Data Presentation
The following table presents hypothetical pharmacokinetic data for different this compound formulations to illustrate the potential impact of bioavailability enhancement techniques.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Suspension (in 0.5% CMC) | 50 | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100 (Reference) |
| Micronized Suspension | 50 | 350 ± 60 | 2.5 ± 0.8 | 3000 ± 450 | 250 |
| Nanoemulsion | 50 | 800 ± 120 | 1.5 ± 0.5 | 7500 ± 900 | 625 |
| Solid Dispersion (in PVP-K30) | 50 | 650 ± 90 | 2.0 ± 0.7 | 6200 ± 780 | 517 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
1. Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to the micron range to increase its surface area and dissolution rate.
-
Materials: this compound powder, jet mill or air attrition mill, 0.5% (w/v) carboxymethylcellulose (CMC) solution, particle size analyzer.
-
Procedure:
-
Micronize the this compound powder using a jet mill according to the manufacturer's instructions.
-
Verify the particle size distribution using a laser diffraction particle size analyzer. Aim for a mean particle size (d50) of less than 10 µm.
-
Prepare a 0.5% (w/v) solution of CMC in deionized water.
-
Suspend the micronized this compound powder in the 0.5% CMC solution at the desired concentration with continuous stirring to form a homogenous suspension.
-
2. Development of an this compound Nanoemulsion
-
Objective: To formulate this compound in a nanoemulsion to enhance its solubility and absorption.
-
Materials: this compound, a suitable oil (e.g., Capmul MCM), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol P), deionized water, high-shear homogenizer or microfluidizer.
-
Procedure:
-
Dissolve this compound in the oil phase (Capmul MCM) with gentle heating if necessary.
-
In a separate container, mix the surfactant (Tween 80) and co-surfactant (Transcutol P) to form the S/CoS mixture.
-
Add the oil phase containing this compound to the S/CoS mixture and vortex until a clear solution is formed.
-
Slowly add the aqueous phase (deionized water) to the oil-surfactant mixture under high-shear homogenization until a translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Caption: Experimental workflow for improving bioavailability.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Inhibition of Phytosterol Biosynthesis by Azasterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Phytosterol Biosynthesis by Azasterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azasterol inhibition of delta 24-sterol methyltransferase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation design, characterization, and in vitro and in vivo evaluation of nanostructured lipid carriers containing a bile salt for oral delivery of gypenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with A25822B
Technical Support Center: A25822B
Welcome to the technical support center for this compound, a potent and selective inhibitor of the Z-Kinase signaling pathway. This resource is designed to help you troubleshoot common issues and achieve consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of Z-Kinase. By binding to the ATP-binding pocket of Z-Kinase, it prevents the phosphorylation of its downstream substrate, Substrate-X, thereby inhibiting the activation of pro-proliferative signaling pathways.
Q2: I am observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[1][2][3] Key areas to investigate include:
-
Compound Handling: this compound is sensitive to multiple freeze-thaw cycles. Ensure that you are preparing single-use aliquots of your stock solution.
-
Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and serum concentration can all impact cellular response to the inhibitor.[1][2]
-
Assay Parameters: The final concentration of the solvent (e.g., DMSO) should be kept consistent and ideally below 0.5% to avoid solvent-induced cytotoxicity.[4] Incubation times and the type of assay used (e.g., MTS vs. CellTiter-Glo) can also influence the results.
Q3: this compound shows potent activity in my biochemical assay but has a much weaker effect in my cell-based assay. Why is there a discrepancy?
This is a frequent observation when transitioning from a cell-free to a cellular environment.[5] Potential reasons include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[5]
-
Compound Stability: this compound may be unstable in the complex environment of cell culture media and could degrade over the course of a long incubation period.[2][5]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein.[5]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
High variability within the same experiment can obscure the true effect of this compound.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth when dispensing reagents.[3] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, especially when adding the compound to the media. Avoid introducing bubbles.[3] |
| Edge Effects in Assay Plates | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.[3] It is recommended to avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[3] |
| Temperature Gradients | Ensure that the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired temperature.[3] |
Issue 2: Inconsistent IC50 Values for this compound
The following table illustrates a hypothetical scenario of inconsistent IC50 values obtained for this compound in a 72-hour cell viability assay with the HT-29 cell line.
| Experiment ID | Cell Seeding Density (cells/well) | Serum Concentration (%) | Passage Number | This compound IC50 (nM) |
| EXP-001 | 2,500 | 10 | 5 | 52 |
| EXP-002 | 5,000 | 10 | 5 | 115 |
| EXP-003 | 2,500 | 5 | 5 | 35 |
| EXP-004 | 2,500 | 10 | 20 | 98 |
Analysis and Recommendations:
-
Impact of Cell Density: As seen in EXP-001 vs. EXP-002, a higher cell seeding density can lead to a higher apparent IC50 value. It is crucial to determine an optimal seeding density and maintain it across all experiments.[2]
-
Influence of Serum: A lower serum concentration (EXP-003) resulted in a lower IC50 value. Serum proteins can bind to the compound, reducing its effective concentration. Standardize the serum concentration for all assays.
-
Effect of Passage Number: High passage numbers (EXP-004) can lead to genetic drift and altered cellular phenotypes, potentially affecting sensitivity to the inhibitor.[1][2] It is best practice to use cells within a consistent and low passage number range.[1][2]
Experimental Protocols
Standard Protocol for Determining this compound IC50 using an MTS Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
Compound Preparation: Prepare a serial dilution of this compound from a concentrated DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be consistent and not exceed 0.5%.[4]
-
Cell Treatment: Remove the existing media from the cells and add the media containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[4]
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[4]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results on a dose-response curve to calculate the IC50 value using appropriate software.[4]
Visualizations
Caption: Mechanism of action of this compound in the Z-Kinase signaling pathway.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: A23187 (Calcimycin) Vehicle Control Recommendations
Note: The compound "A25822B" was not found in scientific literature. This guide has been developed for A23187 (Calcimycin) , a widely used calcium ionophore with a similar designation, which is presumed to be the intended compound.
This technical support guide provides researchers, scientists, and drug development professionals with detailed recommendations, troubleshooting advice, and frequently asked questions for using the calcium ionophore A23187 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is A23187 and what is its primary mechanism of action?
A23187, also known as Calcimycin, is a mobile ion-carrier antibiotic that forms stable complexes with divalent cations, particularly Calcium (Ca²⁺). Its primary function in in vitro studies is to act as a calcium ionophore, facilitating the transport of Ca²⁺ across biological membranes to rapidly increase intracellular Ca²⁺ concentrations.[1][2] This influx of calcium can trigger a wide range of downstream cellular processes, including apoptosis, autophagy, reactive oxygen species (ROS) generation, and the activation of Ca²⁺-dependent signaling pathways.[1][2][3]
Q2: How should I prepare and store A23187 stock solutions?
A23187 is typically supplied as a lyophilized powder.[1][3] Due to its hydrophobic nature, it should be dissolved in an organic solvent.[4]
-
Recommended Vehicle: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Ethanol can also be used, but DMSO allows for higher concentration stock solutions.[1][3]
-
Stock Solution Preparation: To prepare a 10-15 mM stock solution, dissolve the powder in the appropriate volume of DMSO.[3][5] For example, to make a 15 mM stock, reconstitute 5 mg of A23187 (MW: 523.6 g/mol ) in 0.64 mL of DMSO.[1][3] Gentle warming or sonication may be required to fully dissolve the compound.[6]
-
Storage:
Q3: What is a vehicle control and why is it critical when using A23187?
A vehicle control is an essential component of experimental design where the control group is treated with the solvent (e.g., DMSO) used to dissolve the experimental compound, administered at the same final concentration as the treatment group.[8][9][10] This is critical for several reasons:
-
Isolating Compound Effects: It allows you to distinguish the biological effects of A23187 from any potential effects of the solvent itself.
-
Solvent Toxicity: Organic solvents like DMSO can have their own biological effects, including cytotoxicity, altered gene expression, or differentiation, especially at higher concentrations.
-
Accurate Interpretation: Without a proper vehicle control, any observed effects could be incorrectly attributed to A23187 when they are actually caused or influenced by the vehicle.[11]
Troubleshooting Guide
Issue 1: High levels of cell death or cytotoxicity observed in all treatment groups, including the vehicle control.
-
Possible Cause: The concentration of the vehicle (DMSO) may be too high. Most cell lines can tolerate DMSO up to 0.1-0.5%, but sensitivity varies.
-
Recommendation:
-
Check Final DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. Aim to keep it below 0.1% if possible.
-
Run a Vehicle Toxicity Curve: Perform a dose-response experiment using only the vehicle (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO) to determine the maximum tolerable concentration for your specific cell type.
-
Adjust Stock Concentration: If necessary, prepare a more concentrated stock solution of A23187 so that a smaller volume is needed for the final working concentration, thereby reducing the final DMSO percentage.
-
Issue 2: No significant biological effect is observed after A23187 treatment.
-
Possible Cause 1: The working concentration of A23187 is too low.
-
Recommendation: The effective concentration of A23187 is highly cell-type dependent. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your desired effect.[5]
-
-
Possible Cause 2: The compound has degraded due to improper storage.
-
Possible Cause 3: Insufficient extracellular calcium in the medium.
-
Recommendation: A23187 acts by transporting extracellular calcium into the cell. Ensure your cell culture medium contains a physiological concentration of Ca²⁺. The magnitude of the response can be proportional to the extracellular Ca²⁺ concentration.[12]
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: The hydrophobic A23187 is adsorbing to plasticware or precipitating out of the aqueous culture medium.[4]
-
Recommendation:
-
Ensure Complete Solubilization: When diluting the DMSO stock into your final culture medium, vortex or pipette vigorously to ensure it is well-mixed.
-
Prepare Fresh Dilutions: Prepare working solutions immediately before use.[5][13] Long-term storage of dilute aqueous solutions is not recommended.[5]
-
Consider BSA: In some systems, adding bovine serum albumin (BSA) to the medium can help prevent adsorption to container walls, but be aware that BSA can also bind the compound and may inhibit its activity.[4] This should be validated for your specific assay.
-
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for working with A23187.
Table 1: A23187 Properties and Storage
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Weight | 523.6 g/mol | [3] |
| CAS Number | 52665-69-7 | [3] |
| Purity | >98% | [1][3] |
| Storage (Lyophilized) | -20°C, desiccated, up to 24 months | [1][3] |
| Storage (Stock Solution) | -20°C or -80°C, up to 3-6 months |[3][6][7] |
Table 2: Solubility and Recommended Concentrations
| Parameter | Value | Source(s) |
|---|---|---|
| Solubility in DMSO | ≥ 25 mg/mL | [1][3] |
| Solubility in Ethanol | ~5 mg/mL | [1][3] |
| Typical Stock Conc. | 10 mM - 15 mM in DMSO | [3][5] |
| Typical Working Conc. | 0.1 µM - 5 µM | [5] |
| Recommended Final Vehicle (DMSO) Conc. | < 0.5% (ideally ≤ 0.1%) | N/A |
Detailed Experimental Protocol
Objective: To induce a calcium-dependent response in a cultured mammalian cell line (e.g., HL-60) using A23187.
Materials:
-
A23187 (lyophilized powder)
-
DMSO (cell culture grade)
-
Complete cell culture medium (with serum and Ca²⁺)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (e.g., HL-60 at an appropriate density)
-
Multi-well plates (e.g., 24-well plate)
Methodology:
-
Prepare A23187 Stock Solution (10 mM):
-
Aseptically dissolve 5.24 mg of A23187 powder in 1 mL of sterile DMSO.
-
Mix thoroughly until fully dissolved.
-
Aliquot into single-use tubes and store at -20°C.
-
-
Cell Seeding:
-
Plate cells at an optimal density (e.g., 1 x 10⁵ cells/well for a 24-well plate) and allow them to adhere or stabilize overnight in a 37°C, 5% CO₂ incubator.[5]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM A23187 stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., for a final concentration of 1 µM, dilute the 10 mM stock 1:10,000).
-
Crucially, prepare a vehicle control working solution by adding the same volume of DMSO to the medium as used for the highest A23187 concentration. For example, if you add 1 µL of stock to 10 mL of medium for your highest dose, add 1 µL of pure DMSO to 10 mL of medium for the vehicle control.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working solutions to the appropriate wells:
-
Untreated Control: Add fresh medium only.
-
Vehicle Control: Add medium containing DMSO.
-
Treatment Groups: Add medium containing the different concentrations of A23187.
-
-
Incubate the cells for the desired treatment period (this can range from minutes to hours depending on the assay).
-
-
Assay and Data Collection:
-
After incubation, proceed with your specific downstream assay (e.g., measuring intracellular calcium with Fluo-4 AM, assessing apoptosis via Annexin V staining, or measuring ROS production).
-
Visualizations
Signaling Pathways and Workflows
References
- 1. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 2. cytochalasin-d.com [cytochalasin-d.com]
- 3. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. In vitro adsorption losses of arachidonic acid and calcium ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytochalasin-d.com [cytochalasin-d.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 11. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 12. Calcium dependence of ionophore A23187-induced lymphocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Ionophore A23187 | Hello Bio [hellobio.com]
How to assess A25822B purity and activity
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols for assessing the purity and activity of the fictional kinase inhibitor, Inhibitorex.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Inhibitorex?
For optimal solubility and stability, we recommend reconstituting Inhibitorex in DMSO at a stock concentration of 10 mM. For aqueous buffers, ensure the final DMSO concentration does not exceed 0.5% to avoid off-target effects.
Q2: How should I store Inhibitorex solutions?
Inhibitorex powder should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months). For short-term use, a stock solution can be kept at 4°C for up to one week.
Q3: What is the known mechanism of action for Inhibitorex?
Inhibitorex is a potent and selective inhibitor of the kinase "Kinase-Y". It competitively binds to the ATP-binding pocket of Kinase-Y, thereby preventing the phosphorylation of its downstream substrate, "Substrate-Z".
Q4: How can I confirm the purity of my Inhibitorex sample?
The purity of Inhibitorex can be assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will help identify and quantify any impurities or degradation products.
Q5: What is a reliable method to measure the biological activity of Inhibitorex?
An in vitro kinase assay is the most direct method to determine the IC50 value of Inhibitorex against its target, Kinase-Y. Alternatively, a cell-based assay measuring the phosphorylation of the downstream Substrate-Z can be used to assess its cellular potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Inaccurate serial dilutions. 2. Variability in cell passage number or health. 3. Degradation of Inhibitorex stock solution. | 1. Prepare fresh serial dilutions for each experiment. 2. Use cells within a consistent passage number range and ensure high viability. 3. Use a fresh aliquot of Inhibitorex stock solution. |
| Low or no observable activity in cell-based assays | 1. Incorrect dosage or incubation time. 2. Low cell permeability. 3. Target kinase is not active in the chosen cell line. | 1. Perform a dose-response and time-course experiment to optimize conditions. 2. Consult literature for the permeability of similar compounds. 3. Confirm Kinase-Y expression and activity in your cell line via Western blot or qPCR. |
| Unexpected peaks in HPLC purity analysis | 1. Contamination of the solvent or column. 2. Degradation of the compound. 3. Presence of isomers. | 1. Run a blank with the solvent to check for contamination. 2. Store the compound under recommended conditions and re-analyze. 3. Use a higher resolution column or modify the mobile phase gradient. |
Purity and Activity Data
Table 1: Physicochemical Properties of Inhibitorex
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Purity (by HPLC) | >99% |
| Solubility (in DMSO) | ≥ 50 mg/mL |
| Appearance | White to off-white powder |
Table 2: Biological Activity of Inhibitorex
| Assay Type | Target | IC50 Value |
| In Vitro Kinase Assay | Kinase-Y | 50 nM |
| Cell-Based Assay (Phospho-Substrate-Z) | Kinase-Y | 200 nM |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of Inhibitorex in DMSO.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: In Vitro Kinase Activity Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing Kinase-Y in kinase buffer.
-
Prepare a 2X substrate solution containing Substrate-Z and ATP in kinase buffer.
-
Prepare serial dilutions of Inhibitorex in DMSO, then dilute in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the Inhibitorex dilution to a 384-well plate.
-
Add 10 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X substrate solution to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a detection reagent that measures the remaining ATP (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the Inhibitorex concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of Inhibitorex on Kinase-Y.
Caption: Experimental workflow for assessing the purity of Inhibitorex using HPLC.
Caption: A logical troubleshooting guide for addressing inconsistent IC50 values.
Overcoming A25822B precipitation in stock solutions
Disclaimer: Specific quantitative solubility data for A25822B (15-Azasterol) in common laboratory solvents is not extensively available in public literature. The following guidelines are based on the general properties of azasterols and best practices for handling sparingly soluble compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound stock solution has formed a precipitate. What should I do?
Answer: Precipitation of this compound from a stock solution can occur due to several factors, including solvent choice, concentration, temperature, and storage conditions. The immediate steps to take are to try and redissolve the compound. If that fails, the solution may need to be remade.
Troubleshooting Guide:
-
Warming: Gently warm the solution in a water bath (37°C is a common starting point). Many compounds have increased solubility at higher temperatures. Be cautious not to overheat, as this could degrade the compound.
-
Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help to break up the precipitate and facilitate redissolving.
-
Vortexing: Vigorous vortexing can also help to redissolve the precipitate, especially if it is not extensive.
-
Solvent Addition: If the concentration is too high, adding a small amount of additional solvent to dilute the solution may help to redissolve the precipitate.
-
Re-filtration: If you suspect the precipitate may be due to impurities or degradation, you can try to filter the solution through a 0.22 µm syringe filter to remove the particulate matter. However, this will lower the effective concentration of your compound.
If these steps do not resolve the issue, it is recommended to discard the solution and prepare a fresh stock, potentially using a different solvent or a lower concentration.
Question 2: How can I prevent my this compound stock solution from precipitating?
Answer: The best approach to preventing precipitation is to carefully select the solvent and concentration, and to adhere to proper storage conditions.
Preventative Measures:
-
Solvent Selection: this compound is a sterol-like molecule, which suggests it is likely to be more soluble in organic solvents than in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common choice for dissolving such compounds for in vitro studies[1][2].
-
Concentration: Prepare the stock solution at a concentration that is known to be stable. If this information is not available, it is best to start with a lower concentration and test its stability.
-
Storage: Store the stock solution at the recommended temperature. For many compounds, storage at -20°C or -80°C in small, single-use aliquots is recommended to prevent repeated freeze-thaw cycles, which can promote precipitation and degradation[3].
-
Aqueous Dilutions: When preparing working solutions in aqueous media (e.g., cell culture media), add the stock solution to the aqueous buffer dropwise while vortexing or stirring to avoid localized high concentrations that can lead to immediate precipitation[4]. Ensure the final concentration of the organic solvent (like DMSO) is low enough to be tolerated by your experimental system (typically <0.5%)[4].
Data & Protocols
Solvent Selection for this compound
As specific solubility data for this compound is limited, the following table provides information on common laboratory solvents and their general suitability for dissolving hydrophobic, sterol-like compounds.
| Solvent | Type | Properties | Suitability for this compound (Predicted) |
| DMSO | Polar aprotic | Dissolves a wide range of polar and nonpolar compounds. Miscible with water. High boiling point[1]. | High: A common first choice for sparingly soluble compounds for biological assays. |
| Ethanol | Polar protic | Miscible with water. Can dissolve many organic compounds. | Moderate: May be a suitable solvent, but potentially at lower concentrations than DMSO. |
| Methanol | Polar protic | Similar to ethanol but more polar. | Moderate to Low: May be less effective than ethanol for a hydrophobic molecule. |
| Water | Polar protic | Universal solvent for polar molecules. | Very Low: this compound is expected to have very low solubility in aqueous solutions. |
| PBS | Aqueous buffer | Saline solution with a physiological pH. | Very Low: Not suitable for initial stock solution preparation. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines a "best practice" approach for preparing a stock solution of a compound with unknown solubility.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Pipettes
Methodology:
-
Pre-warming: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add approximately 80% of the calculated DMSO volume to the vial containing the this compound powder.
-
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add the remaining DMSO to reach the final calculated volume. Vortex briefly to ensure homogeneity.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visual Guides
Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation in this compound stock solutions.
Proposed Mechanism of this compound in Fungi
Caption: A simplified diagram of the proposed antifungal mechanism of action of this compound.
References
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: A-438079 versus Brilliant Blue G
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in cellular responses to injury and inflammation.[1][2][3] Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream events including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), making it a significant therapeutic target for a range of inflammatory, neurological, and chronic pain conditions.[2][3][4]
This guide provides an objective comparison of two widely used P2X7R antagonists: A-438079, a potent and selective competitive antagonist, and Brilliant Blue G (BBG), a non-competitive antagonist. We will delve into their mechanisms of action, potency, and specificity, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Note: This guide compares Brilliant Blue G with A-438079, a well-characterized and commonly referenced P2X7 antagonist, as literature on "A25822B" is scarce and may refer to a less common or alternative compound designation.
Mechanism of Action
A-438079 is a competitive antagonist of the P2X7 receptor.[4] This means it directly competes with the endogenous ligand, ATP, for binding at the receptor's orthosteric site. By occupying this site, it prevents ATP from binding and activating the channel, thereby inhibiting downstream signaling.
Brilliant Blue G (BBG) , conversely, is a non-competitive antagonist.[5][6][7] It binds to an allosteric site, a location on the receptor distinct from the ATP-binding pocket.[8][9] This binding event induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound. This non-competitive mechanism means its inhibitory effect is not overcome by increasing concentrations of ATP.[9]
Potency and Specificity
The efficacy of an antagonist is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target receptor over other related receptors.
| Compound | Target Species | IC50 Value | Selectivity Profile |
| A-438079 | Rat P2X7 | 100 nM | High selectivity; essentially no activity (IC50 >> 10 µM) at other P2 receptors.[4] |
| Human P2X7 | 300 nM | Little to no activity at a wide array of other cell-surface receptors and ion channels.[4] | |
| Brilliant Blue G (BBG) | Rat P2X7 | 10 nM | Displays >1000-fold selectivity over rat P2X4 receptors.[5][6] |
| Human P2X7 | 200 nM | IC50 values for other P2X receptors are in the micromolar range (2 to >30 µM).[5][6] |
Key Observations:
-
Species-Specific Potency: Both antagonists exhibit species-dependent potency. BBG is notably more potent at the rat P2X7 receptor than the human counterpart.[5][6][7] A-438079 also shows higher potency for the rat receptor, although the difference is less pronounced.[4]
-
Selectivity: Both compounds demonstrate high selectivity for the P2X7 receptor. A-438079 is reported to be exceptionally selective with minimal off-target activity.[4] While BBG is also highly selective against other P2X subtypes, its nature as a dye means it can bind to various proteins, which should be considered in experimental design.[10]
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates several downstream signaling cascades. This includes the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, which are critical for activating the NLRP3 inflammasome.[11][12][13] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. P2X7R activation also engages other pathways, including the MAP kinase (p38, ERK, JNK) and NF-κB pathways, further amplifying the inflammatory response.[11][13]
Caption: P2X7R signaling pathway and points of inhibition.
Experimental Protocols
Evaluating the efficacy of P2X7R antagonists involves a variety of cellular assays. Below are outlines of common methodologies.
Calcium Influx Assay
This assay measures the change in intracellular calcium concentration following receptor activation, which is a primary consequence of P2X7R channel opening.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2, Fluo-4). Upon ATP stimulation, P2X7R opening leads to Ca²⁺ influx, causing a detectable change in fluorescence. Antagonists are pre-incubated to assess their ability to block this response.
-
Methodology:
-
Cell Culture: Plate cells expressing P2X7R (e.g., HEK293-P2X7R, J774 macrophages) in a 96-well plate.
-
Dye Loading: Incubate cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Antagonist Incubation: Wash cells and pre-incubate with varying concentrations of the antagonist (e.g., A-438079 or BBG) for 15-30 minutes.
-
Stimulation & Measurement: Measure baseline fluorescence using a plate reader or fluorescence microscope. Add a P2X7R agonist (e.g., ATP or BzATP) and immediately record the change in fluorescence over time.
-
Analysis: Quantify the inhibition by comparing the fluorescence change in antagonist-treated wells to control wells. Calculate the IC50 value.
-
Dye Uptake Assay (Pore Formation)
Prolonged P2X7R activation leads to the formation of a large, non-selective pore permeable to molecules up to 900 Da. This assay measures the uptake of fluorescent dyes that can pass through this macropore.
-
Principle: Fluorescent dyes like YO-PRO-1 or Lucifer Yellow, which are normally membrane-impermeant, can enter the cell through the P2X7R pore. Their intracellular accumulation is a measure of pore formation.
-
Methodology:
-
Cell Culture: Plate cells as described above.
-
Antagonist Incubation: Pre-incubate cells with the antagonist.
-
Stimulation & Dye Addition: Add the P2X7R agonist along with the fluorescent dye (e.g., 5 µM YO-PRO-1).[14]
-
Measurement: Monitor the increase in intracellular fluorescence over 15-30 minutes using a plate reader or microscope.[14]
-
Analysis: Determine the rate of dye uptake and calculate the percentage of inhibition by the antagonist.
-
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7R-mediated inflammasome activation.
-
Principle: In immune cells like macrophages, P2X7R activation is a potent stimulus for IL-1β release. This requires a two-step process: priming with a Toll-like receptor agonist (e.g., LPS) to induce pro-IL-1β expression, followed by P2X7R activation to trigger its processing and release.
-
Methodology:
-
Cell Priming: Culture monocytes or macrophages and prime them with LPS (e.g., 1 µg/mL) for several hours to induce pro-IL-1β synthesis.
-
Antagonist Incubation: Pre-incubate the primed cells with the P2X7R antagonist.
-
Stimulation: Add a P2X7R agonist (e.g., ATP) and incubate for 30-60 minutes.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Analysis: Compare IL-1β levels in antagonist-treated samples to controls to determine the extent of inhibition.
-
Typical Experimental Workflow
The following diagram illustrates a standard workflow for screening P2X7R antagonists using a dye uptake assay.
Caption: Workflow for P2X7R antagonist screening.
Summary and Conclusion
Both A-438079 and Brilliant Blue G are effective and highly selective antagonists of the P2X7 receptor, but they possess fundamental differences that make them suitable for different experimental contexts.
-
A-438079 is an ideal tool for studies requiring a competitive antagonist with a clean pharmacological profile and minimal off-target effects.[4] Its mechanism of action allows for direct investigation of competitive interactions with ATP at the binding site.
-
Brilliant Blue G serves as a potent non-competitive antagonist , making it useful for experiments where the inhibitory effect needs to be maintained regardless of high or fluctuating ATP concentrations.[5][6] However, researchers should be mindful of its significant potency difference between rat and human receptors and its potential for non-specific protein binding.[5][6][10]
The choice between these two compounds will ultimately depend on the specific research question, the experimental model (species and cell type), and the desired mechanism of inhibition. The protocols and data presented in this guide provide a foundation for making an informed decision and designing robust experiments to investigate the critical role of the P2X7 receptor in health and disease.
References
- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]
- 6. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models for the Investigation of P2X7 Receptors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unife.it [iris.unife.it]
- 13. researchgate.net [researchgate.net]
- 14. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective P2X7 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of various selective P2X7 receptor inhibitors, with a placeholder for the novel compound A25822B. The data presented is based on publicly available experimental findings for well-characterized antagonists, offering a framework for the evaluation of new chemical entities in this class.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses. Its activation on immune cells like macrophages and microglia triggers a cascade of downstream signaling events, leading to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[1][2] Consequently, the development of selective P2X7 antagonists is a promising therapeutic strategy for a range of inflammatory, neurological, and chronic pain conditions.[1][3][4]
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical trigger for the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of the pro-inflammatory cytokine IL-1β. Prolonged activation can lead to the formation of a larger, non-selective pore, contributing to further downstream signaling and cellular responses.
Comparative Efficacy of Selective P2X7 Inhibitors
The following table summarizes the in vitro potency of this compound against other well-characterized selective P2X7 receptor antagonists. The inhibitory concentration (IC50) values represent the concentration of the antagonist required to inhibit 50% of the P2X7 receptor activity, typically measured via inhibition of agonist-induced calcium influx, dye uptake, or IL-1β release.
| Compound | Species | Assay Type | IC50 (nM) | Reference |
| This compound | Human | Data not available | Data not available | - |
| A-740003 | Human | Ca²⁺ influx | 40 | [5] |
| Rat | Ca²⁺ influx | 18 | [5] | |
| A-438079 | Human | Ca²⁺ influx | 130 | [5] |
| Rat | Ca²⁺ influx | 510 | [1] | |
| JNJ-47965567 | Human | Ca²⁺ influx | ~10 | [6] |
| Rat | Ca²⁺ influx | ~10 | [6] | |
| AZ10606120 | Human | Ca²⁺ influx | ~10 | [6] |
| Rat | Ca²⁺ influx | ~10 | [6] | |
| Brilliant Blue G | Human | IL-1β release | ~300 | [5] |
| Rat | Ca²⁺ influx | 10 | [1] |
Selectivity Profile
A crucial aspect of a drug candidate's profile is its selectivity for the target receptor over other related receptors. The following table presents the selectivity of various P2X7 inhibitors against other P2X receptor subtypes. High selectivity minimizes off-target effects and potential side effects.
| Compound | Selectivity for P2X7 vs. P2X1 | Selectivity for P2X7 vs. P2X2/3 | Selectivity for P2X7 vs. P2X4 | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| A-740003 | >1000-fold | >1000-fold | >1000-fold | [1] |
| A-438079 | >100-fold | >100-fold | >100-fold | [1] |
| AZ10606120 | High | High | High | [6] |
| Brilliant Blue G | Moderate | Moderate | Moderate | [2] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo assays designed to characterize the potency and efficacy of P2X7 receptor antagonists.
In Vitro Antagonist Potency Assessment: Calcium Influx Assay
Objective: To determine the concentration-dependent inhibition of agonist-induced calcium influx by a test compound in cells expressing the P2X7 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human or rat P2X7 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Incubation: The cells are washed, and then incubated with various concentrations of the test antagonist (e.g., this compound) or vehicle control for a predetermined period.
-
Agonist Stimulation and Signal Detection: A P2X7 receptor agonist, such as BzATP, is added to the wells, and the change in fluorescence intensity, corresponding to the influx of intracellular calcium, is measured immediately using a fluorescence plate reader.
-
Data Analysis: The antagonist's effect is calculated as a percentage of the response to the agonist in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow for P2X7 Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel P2X7 inhibitors.
In Vivo Efficacy Assessment: Model of Inflammatory Pain
Objective: To evaluate the ability of a P2X7 antagonist to reduce pain-like behaviors in an animal model of inflammatory pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered systemically (e.g., orally or intraperitoneally) at various doses and time points post-CFA injection.
-
Behavioral Testing: Mechanical allodynia (sensitivity to a non-noxious stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after CFA injection and at several time points after drug administration.
-
Data Analysis: The effect of the compound on reversing CFA-induced mechanical hyperalgesia is calculated and compared to the vehicle-treated group. The dose-response relationship is analyzed to determine the effective dose (ED50).
Conclusion
The selective inhibition of the P2X7 receptor represents a compelling strategy for the treatment of various inflammatory and neuropathic conditions. The data for established inhibitors such as A-740003 and JNJ-47965567 highlight the potential for potent and selective antagonism. The comparative framework provided in this guide is designed to facilitate the evaluation of new chemical entities like this compound. A thorough characterization of this compound's potency, selectivity, and in vivo efficacy using the described experimental protocols will be essential to determine its therapeutic potential relative to existing and emerging P2X7 inhibitors.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Patents on Novel P2X7 Receptor Antagonists and Their Potential for Reducing Central Nervous System Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel P2X7 receptor antagonists ease the pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Validation of A25822B's Effect on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the compound "A25822B" is not publicly available. This guide will therefore use this compound as a hypothetical, highly potent, and selective NLRP3 inflammasome inhibitor. Its performance will be compared against well-characterized, publicly known NLRP3 inhibitors: MCC950, Oridonin, and Parthenolide. The experimental data presented for the comparator compounds are based on published literature.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. This guide provides a framework for validating the efficacy and mechanism of action of a novel NLRP3 inhibitor, exemplified by the hypothetical compound this compound, in comparison to established alternatives.
Quantitative Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the inhibitory potency of this compound (hypothetical values) against known NLRP3 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting NLRP3-dependent IL-1β release in cellular assays.
| Compound | Target | IC50 (IL-1β Release) | Cell Type | Notes |
| This compound (Hypothetical) | NLRP3 | ~5 nM | BMDMs / HMDMs | Highly potent and selective for NLRP3 over other inflammasomes. |
| MCC950 | NLRP3 | 7.5 nM[1][2][3] | BMDMs | A potent and highly specific inhibitor of both canonical and non-canonical NLRP3 activation.[2] |
| Oridonin | NLRP3 | Not explicitly defined in the same manner, but exhibits dose-dependent inhibition.[4][5] | BMDMs | A natural product that covalently binds to NLRP3.[4][5] |
| Parthenolide | NLRP3 & Caspase-1 | ~2.6 µM[6] | THP-1 cells | A natural sesquiterpene lactone that inhibits NLRP3 ATPase activity and also directly inhibits caspase-1.[7][8] A derivative, 8b, showed an IC50 of 0.3 µM in J774A.1 cells.[9] |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages.
Experimental Protocols
Validation of a novel NLRP3 inhibitor requires a series of well-defined experiments to assess its impact on different stages of inflammasome activation.
IL-1β Secretion Assay (ELISA)
This assay is the primary method for quantifying the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the release of the mature cytokine IL-1β.
Protocol:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (HMDMs) in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or comparator compounds (e.g., MCC950, Oridonin, Parthenolide) for 30-60 minutes.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (5 mM) or Nigericin (10 µM) for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[10][11][12][13]
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 value.
ASC Speck Visualization (Immunofluorescence)
Activation of the NLRP3 inflammasome leads to the oligomerization of the adaptor protein ASC into a large, single "speck" within the cell. Visualizing and quantifying these specks provides a direct measure of inflammasome assembly.
Protocol:
-
Cell Culture: Seed BMDMs or a macrophage cell line (e.g., THP-1) on glass coverslips in a 24-well plate.
-
Priming and Inhibition: Prime the cells with LPS and treat with the inhibitors as described in the IL-1β secretion assay.
-
Activation: Add an NLRP3 activator like ATP or Nigericin.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[14][15][16][17]
-
Quantification: Count the number of cells with ASC specks as a percentage of the total number of cells in multiple fields of view.
Caspase-1 Cleavage Assay (Western Blot)
This assay assesses the activation of caspase-1, the effector enzyme of the inflammasome, by detecting its cleavage from the inactive pro-caspase-1 to its active p20 subunit.
Protocol:
-
Cell Treatment: Treat macrophages in a 6-well plate with LPS for priming, followed by the inhibitor and then the NLRP3 activator, as described previously.
-
Sample Preparation:
-
Collect the cell culture supernatant. Proteins in the supernatant can be concentrated by methods such as trichloroacetic acid (TCA) precipitation.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) to obtain the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate the proteins from the supernatant and cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Also, probe the cell lysates for pro-caspase-1 and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[18][19][20][21][22]
-
-
Analysis: A reduction in the cleaved caspase-1 (p20) band in the supernatant of inhibitor-treated samples indicates inhibition of inflammasome activation.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Validating NLRP3 Inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interleukin-ii.com [interleukin-ii.com]
- 4. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. adipogen.com [adipogen.com]
- 12. IL-1 beta ELISA Kits [thermofisher.com]
- 13. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]
- 14. Immunofluorescent Staining for ASC Speck Formation [bio-protocol.org]
- 15. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit Monoclonal Antibody (#4199) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 22. ABclonal [abclonal.com]
A Comparative Guide to P2X7 Receptor Antagonists for In Vitro Studies: A-438079 vs. Oxidized ATP (oATP)
For researchers, scientists, and drug development professionals, selecting the appropriate antagonist is critical for the accurate interpretation of in vitro studies targeting the P2X7 receptor, a key player in inflammation and immunity. This guide provides an objective comparison of a potent and selective P2X7 antagonist, A-438079 (as a representative example of a selective antagonist, potentially similar to internal designations like A25822B), and the widely used, irreversible antagonist, oxidized ATP (oATP).
The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of inflammatory responses. These include the influx of Ca2+ and Na+, the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and in some cases, the formation of a large transmembrane pore leading to cell death.[1] Given its central role in inflammation, the P2X7 receptor is a significant target for therapeutic intervention in a range of inflammatory, neurodegenerative, and chronic pain conditions.
Mechanism of Action and Key Characteristics
A-438079 is a potent, selective, and competitive antagonist of the P2X7 receptor.[2] It acts by directly competing with ATP for the binding site on the receptor, thereby preventing its activation. In contrast, oxidized ATP (oATP) is a non-selective and irreversible antagonist of P2 purinergic receptors.[3] Its mechanism involves the formation of a Schiff base with lysine residues on the target protein, leading to a covalent modification and permanent inactivation of the receptor.[4] This irreversibility and lack of specificity are critical factors to consider when designing and interpreting experiments.
Quantitative Comparison of P2X7 Receptor Antagonists
| Feature | A-438079 | Oxidized ATP (oATP) |
| Mechanism of Action | Competitive, Reversible Antagonist | Non-competitive, Irreversible Antagonist |
| Specificity | Selective for P2X7 Receptor | Broad-spectrum P2 Receptor Antagonist |
| Potency (IC50) | ~100-300 nM for rat and human P2X7 receptors, respectively[2] | 173-285 µM[5][6] |
| Off-Target Effects | Minimal off-target effects reported at effective concentrations. | Known to have P2X7-independent anti-inflammatory effects and can interact with other nucleotide-binding proteins.[3] |
| Key Experimental Consideration | Suitable for studies requiring specific and reversible P2X7 blockade. | Long pre-incubation times are required for effective inhibition. Its irreversibility and off-target effects can complicate data interpretation. |
Signaling Pathway and Experimental Workflows
To investigate the effects of these antagonists, researchers typically employ a series of in vitro assays. The following diagrams illustrate the P2X7 receptor signaling pathway and the general workflows for key experimental protocols.
Figure 1: P2X7 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Calcium Flux Assay.
Figure 3: Experimental Workflow for IL-1β Release Assay.
Experimental Protocols
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing the P2X7 receptor, or immune cells like macrophages) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of A-438079 or oATP for the desired time (e.g., 15-30 minutes for A-438079, 1-2 hours for oATP).
-
Signal Measurement: Measure the baseline fluorescence using a fluorescence plate reader or flow cytometer.
-
Agonist Stimulation: Add a P2X7 receptor agonist, such as ATP or BzATP, to stimulate the receptor.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium levels.
IL-1β Release Assay
This assay quantifies the amount of IL-1β released from immune cells following P2X7 receptor activation, a key downstream event of NLRP3 inflammasome activation.
Methodology:
-
Cell Priming: Plate immune cells (e.g., primary macrophages or THP-1 monocytes) and prime them with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.[7][8]
-
Antagonist Incubation: After priming, wash the cells and pre-incubate with A-438079 or oATP for the appropriate duration.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist (ATP or BzATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
Cell Viability Assay
This assay assesses the extent of cell death induced by prolonged P2X7 receptor activation, which leads to the formation of a large membrane pore.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate.
-
Antagonist Incubation: Pre-incubate the cells with A-438079 or oATP.
-
Agonist Stimulation: Treat the cells with a high concentration of a P2X7 agonist for an extended period (e.g., 1-4 hours).
-
Viability Measurement: Assess cell viability using a standard method, such as:
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells.
-
MTT or WST-1 Assay: Measure the metabolic activity of viable cells.
-
Live/Dead Staining: Use fluorescent dyes (e.g., propidium iodide or calcein-AM) to distinguish between live and dead cells, followed by imaging or flow cytometry.
-
Conclusion
The choice between a selective antagonist like A-438079 and a broad-spectrum, irreversible antagonist like oATP is highly dependent on the specific research question. For studies aiming to specifically and reversibly probe the function of the P2X7 receptor, a selective antagonist such as A-438079 is the superior choice due to its high potency and specificity. In contrast, while oATP has been historically used, its irreversibility and known off-target effects necessitate careful experimental design and data interpretation. Researchers should be aware of its potential to interact with other ATP-binding proteins and to exert P2X7-independent anti-inflammatory effects.[3] This guide provides the foundational information to make an informed decision and to design robust in vitro experiments targeting the P2X7 receptor.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]
- 5. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 7. jneurosci.org [jneurosci.org]
- 8. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of A-317491: A Comparative Guide to its Cross-Reactivity with P2X Receptors
Initial Inquiry and an Alternative Focus:
Initial searches for the compound A25822B did not yield any information regarding its interaction with P2X receptors. Extensive investigation revealed that this compound is, in fact, an azasterol antifungal agent that inhibits sterol biosynthesis in yeast. Given the absence of data connecting this compound to P2X receptor activity, this guide will instead focus on a well-characterized and highly selective P2X receptor antagonist, A-317491 , to provide researchers, scientists, and drug development professionals with a comprehensive comparison of its cross-reactivity profile.
A-317491 is a potent, non-nucleotide antagonist that has demonstrated significant selectivity for the P2X3 and heteromeric P2X2/3 receptor subtypes, which are key players in nociceptive signaling pathways.[1][2][3] This guide will delve into the quantitative data on its interaction with a panel of P2X receptors, detail the experimental methodologies used to determine these activities, and provide visual representations of the signaling pathways and experimental workflows.
Quantitative Comparison of A-317491 Activity at P2X Receptors
The selectivity of A-317491 for P2X3 and P2X2/3 receptors is evident from the compiled inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies. The following table summarizes the activity of A-317491 against a range of human and rat P2X receptor subtypes.
| Receptor Subtype | Species | Assay Type | Agonist | Inhibitory Constant (Ki) | IC50 | Reference(s) |
| P2X3 | Human | Calcium Flux | α,β-meATP | 22 nM | 99 nM (ATP as agonist) | [1][4] |
| Rat | Calcium Flux | α,β-meATP | 22 nM | - | [1] | |
| Human | Electrophysiology | α,β-meATP | 17 nM | 97 nM | [4] | |
| P2X2/3 | Human | Calcium Flux | α,β-meATP | 9 nM | - | [1][4] |
| Rat | Calcium Flux | α,β-meATP | 92 nM | - | [1] | |
| Human | Electrophysiology | α,β-meATP | 20 nM | 169 nM | [4] | |
| P2X1 | Human | Radioligand Binding | - | No high-affinity binding detected | >10 µM | [1][5] |
| P2X2 | Human | Radioligand Binding | - | No high-affinity binding detected | >10 µM | [1][5] |
| P2X4 | - | - | - | - | >10 µM | [1][3] |
| P2X5 | - | - | - | - | >10 µM | [1][3] |
| P2X7 | - | - | - | - | >10 µM | [1][3] |
As the data clearly indicates, A-317491 exhibits nanomolar potency at P2X3 and P2X2/3 receptors, while its activity at other P2X subtypes is significantly lower, with IC50 values exceeding 10 µM.[1][3] This demonstrates a high degree of selectivity, making A-317491 a valuable tool for probing the specific roles of P2X3 and P2X2/3 receptors in physiological and pathological processes.
Experimental Methodologies
The determination of the cross-reactivity profile of A-317491 involved several key experimental techniques, primarily focused on measuring receptor function in the presence of the antagonist.
Calcium Flux Assay
This high-throughput assay is a common method for assessing the activity of ion channels like P2X receptors.
-
Cell Lines: Stably transfected 1321N1 human astrocytoma cells expressing recombinant human or rat P2X receptor subtypes were utilized.[4]
-
Protocol:
-
Cells are plated in 96-well microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then incubated with varying concentrations of A-317491.
-
A P2X receptor agonist, typically the stable ATP analog α,β-methylene ATP (α,β-meATP), is added to stimulate the receptors.[4]
-
The resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).
-
The inhibitory effect of A-317491 is quantified by measuring the reduction in the agonist-induced fluorescence signal, from which IC50 values are calculated.
-
Electrophysiology
Whole-cell patch-clamp electrophysiology provides a direct measure of the ion channel activity of P2X receptors.
-
Cell Preparations: The experiments were performed on either stably transfected cell lines expressing specific P2X receptor subtypes or on cultured rat dorsal root ganglion (DRG) neurons, which endogenously express P2X3 and P2X2/3 receptors.[4]
-
Protocol:
-
A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents.
-
A baseline current is established before the application of any compounds.
-
The P2X receptor agonist (e.g., α,β-meATP) is applied to the cell to evoke an inward current.
-
A-317491 is then co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-induced current.
-
The reduction in current amplitude is used to calculate the IC50 value for the antagonist.
-
Radioligand Binding Assay
This technique is used to determine the binding affinity of a ligand to its receptor.
-
Preparation: Membranes were prepared from 1321N1 cells expressing recombinant human P2X2/3 or P2X3 receptors. For P2X3 receptors, cells were pre-treated with apyrase to remove endogenous ATP.[5]
-
Protocol:
-
Cell membranes are incubated with a radiolabeled form of A-317491 ([³H]A-317491).
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of unlabeled A-317491.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Saturation binding analysis is used to determine the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor. Competition binding assays with other unlabeled ligands can also be performed to determine their Ki values.
-
Signaling Pathways and Antagonist Action
P2X receptors are ATP-gated ion channels. The binding of extracellular ATP induces a conformational change in the receptor, leading to the opening of a non-selective cation channel and subsequent cell depolarization. In sensory neurons, this depolarization can trigger the generation of action potentials, leading to the sensation of pain. A-317491 acts as a competitive antagonist at P2X3 and P2X2/3 receptors, meaning it binds to the same site as ATP but does not activate the channel, thereby preventing ATP-mediated signaling.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of P2X7 Receptor Antagonists: A-740003 vs. A-438079
A direct comparison including A25822B could not be conducted as no publicly available scientific literature or data could be identified for a compound with this designation in the context of P2X7 receptor antagonism. This guide therefore focuses on the comparative efficacy of A-740003 and A-438079, two well-characterized P2X7 receptor antagonists.
This guide provides a detailed comparison of the efficacy of two prominent P2X7 receptor antagonists, A-740003 and A-438079. The data presented is compiled from multiple in vitro studies to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Data Presentation
The following tables summarize the quantitative data on the potency of A-740003 and A-438079 in inhibiting P2X7 receptor activation.
Table 1: Comparative Potency (IC50) of P2X7 Receptor Antagonists
| Compound | Species | IC50 (nM) - Calcium Influx Assay | IC50 (nM) - Yo-Pro-1 Uptake Assay |
| A-740003 | Human | 40[1][2] | 92 |
| Rat | 18[1][2] | - | |
| A-438079 | Human | 300[3] | - |
| Rat | 100 - 321[3] | - |
Table 2: Comparative Antagonist Activity (pIC50) of P2X7 Receptor Antagonists
| Compound | Species | pIC50 |
| A-740003 | Human | ~7.4 |
| Rat | ~7.7 | |
| A-438079 | Human | 6.9[2][3] |
| Rat | ~7.0 |
Note on IC50 and pIC50 values: IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 value indicates a higher potency. pIC50 is the negative logarithm of the IC50 value, so a higher pIC50 value indicates a higher potency. The values presented are derived from multiple studies and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium ions into a cell following the activation of the P2X7 receptor by an agonist (e.g., ATP or BzATP).
-
Cell Culture: Human astrocytoma cells (1321N1) or other suitable cell lines stably expressing the human or rat P2X7 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for a specified time at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and the antagonist (A-740003 or A-438079) at various concentrations is added to the wells and incubated for a defined period.
-
Agonist Stimulation and Signal Detection: A P2X7 receptor agonist (e.g., BzATP) is added to the wells to stimulate calcium influx. The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured immediately using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium influx against the concentration of the antagonist.
YO-PRO-1 Uptake Assay
This assay measures the formation of large pores in the cell membrane upon sustained activation of the P2X7 receptor, which allows the entry of the fluorescent dye YO-PRO-1.
-
Cell Culture and Plating: Similar to the calcium influx assay, cells expressing the P2X7 receptor are cultured and plated in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (A-740003 or A-438079) for a specific duration.
-
Agonist and Dye Addition: A solution containing both the P2X7 receptor agonist (e.g., BzATP) and the YO-PRO-1 dye is added to the wells.
-
Incubation and Signal Detection: The plate is incubated to allow for pore formation and dye uptake. The fluorescence of YO-PRO-1, which increases significantly upon binding to intracellular nucleic acids, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by analyzing the concentration-dependent inhibition of the agonist-induced YO-PRO-1 uptake by the antagonist.
Mandatory Visualization
P2X7 Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the P2X7 receptor, which are the targets of antagonists like A-740003 and A-438079.
Caption: P2X7 receptor signaling cascade and points of antagonism.
Experimental Workflow for Antagonist Efficacy Testing
The diagram below outlines the general workflow for evaluating the efficacy of P2X7 receptor antagonists.
Caption: Workflow for P2X7R antagonist efficacy evaluation.
References
Confirming P2X7 Antagonist Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, is a compelling therapeutic target for a range of inflammatory diseases, neuropathic pain, and certain cancers.[1][2][3][4][5] The development of potent and selective P2X7 antagonists is a key focus of drug discovery. A critical step in the preclinical validation of any new antagonist is the unambiguous confirmation of its on-target specificity. The use of P2X7 knockout (KO) animal models provides the gold standard for this validation, allowing researchers to definitively attribute the pharmacological effects of a compound to its interaction with the P2X7 receptor.
This guide provides a comparative framework for confirming the specificity of P2X7 antagonists, using the well-characterized compounds A-740003 and A-438079 as illustrative examples. We will detail the experimental data required, present it in a clear, comparative format, and provide the necessary experimental protocols and pathway diagrams. While the focus is on established antagonists, the principles and methods described are directly applicable to the validation of novel compounds like A25822B.
The P2X7 Signaling Pathway and Points of Antagonist Intervention
The activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, cytokine release, and in some cases, pore formation leading to cell death. Understanding this pathway is crucial for designing and interpreting validation studies.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of P2X7 Receptor Antagonists Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific potency of P2X7 receptor antagonists is critical for the accurate interpretation of preclinical data and the successful translation of novel therapeutics. This guide provides a comparative analysis of the potency of selective P2X7 antagonists against human, rat, and mouse orthologs, supported by experimental data and detailed protocols.
While specific data for the compound "A25822B" was not publicly available at the time of this review, this guide utilizes data from other well-characterized P2X7 antagonists, A-740003 and A-438079, to illustrate the importance of evaluating species differences in potency.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor, a ligand-gated ion channel, by extracellular ATP triggers a cascade of downstream signaling events. This pathway plays a crucial role in inflammation, immune responses, and programmed cell death. A simplified representation of the P2X7 signaling cascade is depicted below.
Caption: Simplified P2X7 receptor signaling pathway.
Comparative Potency of P2X7 Antagonists
The inhibitory potency of P2X7 antagonists can vary significantly across different species. This is often attributed to subtle differences in the amino acid sequence of the receptor orthologs. The following table summarizes the reported IC50 values for two selective P2X7 antagonists, A-740003 and A-438079, against human, rat, and mouse P2X7 receptors.
| Antagonist | Human P2X7 (IC50, nM) | Rat P2X7 (IC50, nM) | Mouse P2X7 (IC50, nM) |
| A-740003 | 18 | 40 | 140 |
| A-438079 | 10 | 29 | 100 |
Data is illustrative and compiled from published literature. Actual values may vary depending on the experimental conditions.
These data highlight that both A-740003 and A-438079 are most potent against the human P2X7 receptor and show decreased potency against the rat and mouse receptors. Such species-dependent differences are a critical consideration when selecting animal models for in vivo efficacy studies.
Experimental Protocols
The determination of antagonist potency is typically performed using in vitro cell-based assays that measure the inhibition of ATP-induced P2X7 receptor activation. Two common methods are detailed below.
Calcium Influx Assay
This assay measures the ability of a compound to block the influx of calcium through the P2X7 channel upon agonist stimulation.
Experimental Workflow:
Caption: Workflow for a calcium influx assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human, rat, or mouse P2X7 receptors are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the test antagonist for 30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A P2X7 agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the wells to stimulate the receptor.
-
Data Analysis: The increase in fluorescence, corresponding to the influx of calcium, is measured over time. The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Dye Uptake Assay (Pore Formation)
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of a fluorescent dye, such as YO-PRO-1, through this pore.
Methodology:
-
Cell Preparation: Cells expressing the P2X7 receptor of interest are seeded in a 96-well plate as described above.
-
Assay Initiation: The culture medium is replaced with a low-divalent cation solution containing the test antagonist and a fluorescent dye (e.g., YO-PRO-1 iodide).
-
Agonist Addition: A high concentration of a P2X7 agonist (e.g., BzATP) is added to the wells.
-
Signal Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured at various time points (e.g., every 5 minutes for 1 hour).
-
Data Analysis: The increase in fluorescence indicates the uptake of the dye through the P2X7 pore. The inhibitory effect of the antagonist is quantified, and the IC50 value is calculated.
Conclusion
The evaluation of antagonist potency against P2X7 receptors from different species is a fundamental step in the drug discovery process. The data presented for A-740003 and A-438079 underscore the potential for significant species-dependent variations in pharmacological activity. Researchers are encouraged to perform head-to-head comparisons of their lead compounds against the relevant species orthologs of the P2X7 receptor to ensure the selection of appropriate preclinical models and to facilitate the successful clinical development of novel P2X7-targeted therapies. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies.
A Comparative Benchmarking of Celecoxib in Established Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
As information on the specific compound A25822B is not publicly available, this guide provides a comprehensive performance benchmark of Celecoxib , a well-established nonsteroidal anti-inflammatory drug (NSAID), in common inflammation assays. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, and this guide will objectively compare its performance with other NSAIDs, providing supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows. This document can serve as a template for evaluating novel anti-inflammatory compounds.
Data Presentation: Performance in Inflammation Assays
The anti-inflammatory activity of Celecoxib and other NSAIDs is commonly evaluated by their ability to inhibit COX enzymes and their efficacy in in-vivo models of inflammation.
In Vitro COX Inhibition
The selectivity of NSAIDs for COX-1 versus COX-2 is a key determinant of their efficacy and side-effect profile. The following table summarizes the 50% inhibitory concentrations (IC50) of various NSAIDs on COX-1 and COX-2 in a human peripheral monocyte assay.[1] A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | Not specified | Not specified | Not specified |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
Data sourced from a study using human peripheral monocytes.[1]
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic assay to evaluate the in vivo efficacy of anti-inflammatory drugs. The effective dose required to produce a 50% reduction in paw edema (ED50) is a key parameter.
| Compound | ED50 (mg/kg) in Carrageenan-Induced Paw Edema |
| Celecoxib | 3 |
| Indomethacin | 3 |
| Rofecoxib | 1.5 |
| Meloxicam | 3 |
Note: ED50 values can vary between studies based on experimental conditions.
Experimental Protocols
Detailed methodologies for key inflammation assays are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay in Human Peripheral Monocytes
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.[1]
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2.
Methodology:
-
Monocyte Isolation: Human peripheral monocytes are isolated from healthy volunteers.
-
COX-1 and COX-2 Expression:
-
For COX-1 activity, monocytes are incubated without any stimulant, as they constitutively express COX-1.
-
For COX-2 activity, monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
-
Inhibition Assay:
-
Unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes are incubated with various concentrations of the test compounds (e.g., Celecoxib).
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the compound that causes 50% inhibition of PGE2 production.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model to assess the anti-inflammatory activity of compounds in vivo.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound (e.g., Celecoxib) or vehicle is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of the rats.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema for each dose is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group. The ED50 is then determined.
Signaling Pathways and Experimental Workflows
COX-2 Inflammatory Pathway
The following diagram illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins via COX-2.
Caption: The COX-2 signaling cascade in inflammation.
Experimental Workflow: In Vivo Anti-Inflammatory Assay
The following diagram outlines the typical workflow for an in vivo inflammation study, such as the carrageenan-induced paw edema model.
Caption: Workflow for an in vivo inflammation assay.
References
Safety Operating Guide
Essential Safety and Disposal Guide for A25822B (15-Azasterol)
This document provides immediate safety, operational, and disposal information for A25822B (15-Azasterol), an antifungal agent utilized in laboratory research, notably in the study of bee chalkbrood disease. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier: this compound (also known as 15-Azasterol) CAS Number: 50686-98-1 Primary Use: Antifungal research agent.[1]
Immediate Safety Precautions
When handling this compound, adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves (nitrile rubber is a suitable option), and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance. After handling, wash hands and any exposed skin thoroughly.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature for continental US locations, though this may vary elsewhere.
Spill & Exposure Procedures
Immediate and appropriate responses to spills and exposures are critical.
Spill Procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully absorb the material with an inert absorbent material.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a designated, labeled container for hazardous waste.
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Proper Disposal Procedures for this compound
Disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container. The container must be durable and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, leak-proof container designed for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (15-Azasterol)".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated satellite accumulation area that is secure and away from general lab traffic. Containers must remain closed except when adding waste.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash. This is harmful to aquatic life and is a regulatory violation.
The disposal workflow is summarized in the diagram below.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen, based on standard broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
This compound (15-Azasterol)
-
Target fungal isolate (e.g., Ascosphaera apis)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (or other suitable broth)
-
Spectrophotometer or plate reader
-
Sterile water, DMSO (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of DMSO, then diluting with sterile broth to the desired concentration.
-
Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution across the wells of a 96-well plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile broth, adjusting the concentration to a specified cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (inoculum without drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 30-35°C) for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. This can also be measured using a spectrophotometer.
The experimental workflow is illustrated below.
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and properties of this compound and similar compounds. Note that specific values for this compound may vary and a dedicated Safety Data Sheet should be consulted when available.
| Property | Value | Source/Notes |
| CAS Number | 50686-98-1 | MedchemExpress |
| Molecular Formula | C26H45NO2 | (Typical for Azasterols) |
| Molecular Weight | 403.64 g/mol | (Typical for Azasterols) |
| Physical State | Solid (powder) | General Observation |
| Storage Temperature | Room Temperature | MedchemExpress |
| Solubility | Soluble in DMSO | Standard for lab compounds |
| Antifungal MIC | 1 µM for Ascosphaera apis | [1] |
References
Personal protective equipment for handling A25822B
Disclaimer: A specific Safety Data Sheet (SDS) for A25822B (CAS 50686-98-1), also known as 15-Azasterol, was not located in the available resources. The following guidance is based on general laboratory safety principles for handling bioactive chemical compounds and should be supplemented by a comprehensive, site-specific risk assessment. It is highly recommended to obtain a substance-specific SDS from your supplier.
Immediate Safety and Handling Information
1.1. Personal Protective Equipment (PPE)
Consistent with general laboratory safety guidelines, a comprehensive PPE strategy is crucial for minimizing exposure to this compound.[2][3]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols of the compound.[2][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols. | Minimizes the risk of inhalation. A site-specific risk assessment should determine if a respirator is required.[3] |
1.2. Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Eyewash and Safety Shower: An eyewash station and safety shower should be readily accessible in the event of accidental exposure.[2]
1.3. Hygiene Practices
-
Wash hands thoroughly after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[2][3]
-
Do not store or consume food and beverages in the laboratory.[3]
-
Keep the work area clean and decontaminate surfaces after use.
Operational and Disposal Plans
2.1. Handling and Storage
-
Handling: Avoid creating dust when working with the solid form of this compound. Minimize all contact with the substance.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2.2. First Aid Measures
The following are general first aid recommendations. In case of any exposure, seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
2.3. Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills of solid material, gently sweep up and place in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area.
-
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
